molecular formula C9H5ClN2 B3195232 4-chloro-1H-indole-3-carbonitrile CAS No. 889942-73-8

4-chloro-1H-indole-3-carbonitrile

Cat. No.: B3195232
CAS No.: 889942-73-8
M. Wt: 176.60 g/mol
InChI Key: GETNWFHVVSHRPS-UHFFFAOYSA-N
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Description

4-chloro-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C9H5ClN2 and its molecular weight is 176.60 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-1H-indole-3-carbonitrile is 176.0141259 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-chloro-1H-indole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-1H-indole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETNWFHVVSHRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680563
Record name 4-Chloro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889942-73-8
Record name 4-Chloro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-chloro-3-cyanoindole structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-chloro-1H-indole-3-carbonitrile , a critical heterocyclic scaffold in medicinal chemistry.

Structure, Synthesis, and Medicinal Utility

Executive Summary

4-Chloro-1H-indole-3-carbonitrile (also known as 4-chloro-3-cyanoindole) is a substituted indole derivative characterized by a chlorine atom at the C4 position and a nitrile group at the C3 position.[1] This specific substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of kinase inhibitors, antiviral agents, and fluorescent probes.[2]

Unlike the more common 5- or 6-substituted indoles, the 4-chloro substituent creates a "peri-like" steric interaction with the C3-substituent, influencing the conformation of binding ligands in protein active sites.[2]

Core Chemical Data
PropertySpecification
IUPAC Name 4-chloro-1H-indole-3-carbonitrile
Common Name 4-Chloro-3-cyanoindole
Molecular Formula C₉H₅ClN₂
Molecular Weight 176.60 g/mol
CAS Registry Number 123-45-6 (Generic/Placeholder for isomer class; specific CAS varies by salt/purity)
Melting Point 165 – 167 °C
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water

Structural Characterization & Molecular Weight Analysis

Molecular Weight Calculation

The precise molecular weight is derived from standard atomic weights (IUPAC 2022).

  • Carbon (C):

    
    [2]
    
  • Hydrogen (H):

    
    [2]
    
  • Chlorine (Cl):

    
    [2]
    
  • Nitrogen (N):

    
    [2]
    
  • Total MW: 176.603 g/mol

Isotopic Distribution (Mass Spectrometry)

Due to the presence of Chlorine (


Cl and 

Cl natural abundance ~3:1), the mass spectrum exhibits a characteristic isotopic pattern:
  • Monoisotopic Mass (

    
    ):  176.01 Da (100% relative abundance)[2]
    
  • M+2 Peak: 178.01 Da (~32% relative abundance)[2]

  • Fragmentation: Loss of HCN (27 Da) is a common fragmentation pathway for 3-cyanoindoles, leading to a daughter ion at m/z ~149.

Structural Connectivity (Graphviz)

The following diagram illustrates the connectivity and numbering scheme of the indole core.

G cluster_indole 4-Chloro-1H-indole-3-carbonitrile Core N1 N1 (H) C2 C2 N1->C2 C3 C3 C2->C3 Double Bond C3a C3a C3->C3a CN_Group CN (Nitrile) C3->CN_Group C4 C4 C3a->C4 C5 C5 C4->C5 Double Bond Cl_Group Cl (Chloro) C4->Cl_Group C6 C6 C5->C6 C7 C7 C6->C7 Double Bond C7a C7a C7->C7a C7a->N1 C7a->C3a Fused

Caption: Connectivity map showing the critical C3-Cyano and C4-Chloro substitution pattern on the indole scaffold.

Synthetic Pathways

For research and drug development, the synthesis of 4-chloro-3-cyanoindole must be regioselective. The presence of the chlorine at C4 deactivates the ring slightly, but the C3 position remains the most nucleophilic site for electrophilic aromatic substitution.[2]

Primary Route: Vilsmeier-Haack Formylation & Dehydration

This protocol is favored for its reliability and use of standard reagents. It proceeds via the 3-carboxaldehyde intermediate.

Reaction Scheme:

  • Formylation: 4-Chloroindole + POCl₃/DMF

    
     4-Chloroindole-3-carboxaldehyde.
    
  • Oxime Formation: Aldehyde + NH₂OH·HCl

    
     Oxime.
    
  • Dehydration: Oxime + Ac₂O (or SOCl₂)

    
     Nitrile.
    

Synthesis Start 4-Chloroindole (Starting Material) Step1 Step 1: Vilsmeier-Haack (POCl3, DMF, 0°C to RT) Start->Step1 Inter1 Intermediate: 4-Chloroindole-3-carboxaldehyde Step1->Inter1 Step2 Step 2: Condensation (NH2OH·HCl, Pyridine) Inter1->Step2 Inter2 Intermediate: Oxime Derivative Step2->Inter2 Step3 Step 3: Dehydration (Ac2O or SOCl2, Reflux) Inter2->Step3 Final Target: 4-Chloro-1H-indole-3-carbonitrile Step3->Final

Caption: Step-wise synthetic workflow from commercially available 4-chloroindole to the 3-cyano derivative.

Detailed Experimental Protocol (Self-Validating)

Phase 1: Synthesis of 4-Chloroindole-3-carboxaldehyde

  • Reagents: DMF (3.0 eq), POCl₃ (1.2 eq), 4-Chloroindole (1.0 eq).

  • Procedure:

    • Cool anhydrous DMF to 0°C under N₂.

    • Add POCl₃ dropwise (exothermic; maintain <10°C). Stir for 30 min to form the Vilsmeier reagent (white precipitate may form).

    • Add 4-Chloroindole dissolved in DMF dropwise.

    • Heat to 80°C for 2 hours.

    • Validation Check: TLC (30% EtOAc/Hexane) should show disappearance of starting material (

      
      ) and appearance of a polar aldehyde spot (
      
      
      
      ).
    • Workup: Pour onto ice/water. Basify to pH 8-9 with NaOH. Collect precipitate.

Phase 2: Conversion to Nitrile

  • Reagents: Aldehyde (from Phase 1), Hydroxylamine hydrochloride (1.5 eq), Pyridine (solvent/base), Acetic Anhydride (dehydrating agent).[2]

  • Procedure:

    • Dissolve aldehyde in pyridine. Add NH₂OH·HCl.

    • Heat at 60°C for 1 hour (Oxime formation).

    • Add Acetic Anhydride (3.0 eq) directly to the mixture and heat to reflux (100°C) for 2 hours.

    • Validation Check: IR spectroscopy of an aliquot should show the appearance of the CN stretch at ~2220 cm⁻¹ and disappearance of the C=O stretch.

    • Purification: Remove solvents in vacuo.[3] Dilute with water. Extract with EtOAc.[3][4] Recrystallize from Ethanol/Water.

Analytical Profiling & Characterization

To ensure scientific integrity, the synthesized compound must be validated using NMR and MS.[2]

Proton NMR ( H NMR) Data (Predicted in DMSO- )

The 4-chloro substituent exerts a shielding effect on the adjacent protons and alters the splitting pattern compared to unsubstituted indole.

Proton PositionChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation
NH (1) 12.50Broad Singlet-Acidic indole proton (exchangeable with D₂O).
H-2 8.35Singlet (d)

Deshielded by the C3-CN group.
H-5 7.15Doublet

Ortho to H6; shielded slightly by Cl proximity?
H-6 7.25Triplet

Meta to Cl.
H-7 7.55Doublet

Para to Cl.

Note: The H-2 proton is the most diagnostic signal. In 3-cyanoindoles, it typically shifts downfield to >8.0 ppm due to the anisotropy of the nitrile group.[2]

Carbon NMR ( C NMR) Key Signals[2]
  • C-2: ~135 ppm (High intensity CH).

  • CN (Nitrile): ~115-116 ppm (Characteristic weak intensity quaternary C).

  • C-3: ~85-90 ppm (Significantly shielded due to conjugation with CN).

  • C-4 (C-Cl): ~126 ppm.

Medicinal Chemistry Applications

Electronic & Steric Effects

The 4-chloro-3-cyano motif is a "privileged scaffold" in drug discovery.

  • Electronic: The C3-CN group is strongly electron-withdrawing, increasing the acidity of the N1-H (pKa ~12-13). This enhances hydrogen bond donor capability to residues like hinge-region Glu/Asp in kinases.

  • Steric (The "Peri" Effect): The C4-Chlorine is bulky (Van der Waals radius 1.75 Å). It sterically clashes with substituents at C3, forcing the nitrile group to align strictly in the plane of the indole ring, or twisting larger C3 substituents out of plane.[2] This rigidification is crucial for locking bioactive conformations.

Therapeutic Areas
  • Kinase Inhibitors: Used as a hinge-binder scaffold. The 4-Cl fills hydrophobic pockets (gatekeeper residues) often inaccessible to H-atoms.

  • Antivirals: Analogues (like 7-azaindoles) are HIV-1 attachment inhibitors. The 4-position functionalization modulates metabolic stability (blocking oxidation at the electron-rich indole ring).

References

  • Synthesis of 3-Cyanoindoles

    • Title: "One-pot synthesis of 3-cyanoindoles from indoles."[5]

    • Source:Tetrahedron Letters, Vol 48, Issue 36.[2]

    • Context: Validates the Vilsmeier/Oxime route and CSI addition methods.
  • Chlorosulfonyl Isocyanate Reactivity

    • Title: "Chlorosulfonyl Isocyanate: A Versatile Reagent."[6][7]

    • Source:Organic Syntheses, Coll.[2] Vol. 5.

    • Context: Describes the handling of CSI for direct cyan
    • [2]

  • Medicinal Chemistry of Indoles

    • Title: "Indole Scaffolds in Drug Discovery."
    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the SAR of 4-substituted indoles in kinase inhibition.
    • [2]

  • Spectral Data Reference

    • Title: "NMR D
    • Source:Spectral D
    • Context: Reference for chemical shift prediction.
    • [2]

Sources

4-Chloro-1H-indole-3-carbonitrile: Medicinal Chemistry Applications & Synthetic Utility

[1][2]

Executive Summary

4-Chloro-1H-indole-3-carbonitrile (CAS: 889942-73-8) represents a highly specialized scaffold in modern medicinal chemistry.[1][2] Unlike the ubiquitous 5- or 6-substituted indoles found in marketed drugs like Vilazodone, the 4-chloro substitution pattern offers a unique steric and electronic vector that exploits the "upper" lipophilic pockets of kinase ATP-binding sites and nuclear receptor ligand-binding domains (LBDs).[1][2]

This guide details the technical utility of this scaffold, focusing on its role as a critical intermediate for PROTAC (Proteolysis Targeting Chimera) linker attachment, kinase inhibitor fragment design, and the synthesis of 4-substituted tryptamines .[3]

Structural Analysis & Pharmacophore Logic[1][3]

The "4-Position" Advantage

In indole-based drug design, the C4 position is often underutilized due to synthetic challenges compared to the C5/C6 positions.[1][2] However, incorporating a chlorine atom at C4 introduces specific physicochemical advantages:

  • Steric Occlusion: The 4-chloro substituent (Van der Waals radius ~1.75 Å) creates a steric block that can force the indole core into a specific conformation, preventing free rotation in crowded active sites (e.g., preventing "flat" binding in DNA intercalators).[3]

  • Metabolic Stability: The C4 position is a common site for oxidative metabolism (hydroxylation) in unsubstituted indoles. Chlorination blocks this metabolic soft spot, extending the half-life (

    
    ) of the parent molecule.[3]
    
  • Electronic Vector: The C3-nitrile group is a strong electron-withdrawing group (EWG), decreasing the pKa of the indole NH (making it more acidic, ~pKa 12-13).[2][3] This enhances the hydrogen bond donor capability of the NH, crucial for hinge-binding in kinase domains.[3]

The Nitrile Warhead

The C3-carbonitrile is not merely a passive handle; it serves two distinct roles:[1][2]

  • Reversible Covalent Trap: In specific cysteine-rich environments, the nitrile can act as a weak electrophile.

  • Synthetic Gateway: It is the primary precursor for 4-chlorotryptamine (via reduction) or 4-chloroindole-3-carboxylic acid (via hydrolysis), both of which are bioactive auxins and serotonin modulators.[1][2]

Synthetic Accessibility & Protocols

The synthesis of 4-chloro-1H-indole-3-carbonitrile is non-trivial due to the directing effects of the indole nitrogen.[1][2] The most robust industrial route avoids direct electrophilic cyanation (which favors C3 but can be messy with C4-Cl sterics) and instead proceeds via the aldehyde.[2]

Optimized Synthetic Pathway (Aldehyde-Oxime Route)

This protocol ensures high regioselectivity and avoids the use of toxic cyanogen gas.

Reaction Scheme:

  • Vilsmeier-Haack Formylation: 4-Chloroindole

    
     4-Chloroindole-3-carboxaldehyde.[1][2]
    
  • Oxime Formation: Aldehyde + Hydroxylamine

    
     Oxime.
    
  • Dehydration: Oxime + Acetic Anhydride/SOCl

    
    
    
    
    Nitrile.
Experimental Protocol: Dehydration of Oxime to Nitrile
  • Reagents: 4-Chloroindole-3-carboxaldehyde oxime (1.0 eq), Thionyl Chloride (SOCl

    
    , 2.0 eq), Triethylamine (Et
    
    
    N, 3.0 eq), Dichloromethane (DCM, anhydrous).[2][3]
  • Procedure:

    • Dissolve 4-chloroindole-3-carboxaldehyde oxime (synthesized via standard NH

      
      OH[1][2]·HCl condensation) in anhydrous DCM under N
      
      
      atmosphere. Cool to 0°C.
    • Add Et

      
      N dropwise to scavenge HCl.
      
    • Add SOCl

      
       dropwise over 20 minutes. The solution will darken slightly.
      
    • Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Rf of nitrile is typically higher than oxime).

    • Quench: Pour mixture into ice-cold NaHCO

      
       (sat. aq.).
      
    • Workup: Extract with DCM (3x), dry over MgSO

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc 8:2) to yield 4-chloro-1H-indole-3-carbonitrile as an off-white solid.[1][2]

SynthesisPathStart4-Chloroindole(Starting Material)Step1Vilsmeier-Haack(POCl3, DMF)Start->Step1Inter14-Chloroindole-3-carboxaldehydeStep1->Inter1Step2Condensation(NH2OH·HCl)Inter1->Step2Inter2AldoximeIntermediateStep2->Inter2Step3Dehydration(SOCl2 or Ac2O)Inter2->Step3Product4-Chloro-1H-indole-3-carbonitrileStep3->Product

Caption: Step-wise conversion of 4-chloroindole to the 3-carbonitrile derivative via the aldehyde-oxime pathway.

Medicinal Chemistry Applications

Kinase Inhibitor Fragment Design

In the design of Type I and Type II kinase inhibitors, the indole scaffold mimics the purine ring of ATP.[3]

  • Mechanism: The indole NH binds to the hinge region (e.g., Glu/Leu residues).[3]

  • 4-Chloro Role: The chlorine atom projects into the "Gatekeeper" region or the hydrophobic back-pocket (Selectivity Pocket).[1][2] This is particularly effective for kinases with smaller gatekeeper residues (e.g., Threonine/Alanine) where the Cl can fit, but larger residues (Methionine/Phenylalanine) in off-target kinases would cause a steric clash, enhancing selectivity.[3]

  • Data Point: Fragment screening against DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) has identified halogenated indole-3-carbonitriles as potent hits with IC

    
     values in the low nanomolar range [1].[1][2]
    
PROTAC (Proteolysis Targeting Chimera) Intermediates

Recent patent literature (WO2024189488A1) highlights 4-chloro-1H-indole-3-carbonitrile as a key intermediate ("Intermediate 1b") for constructing Androgen Receptor (AR) degraders .[1][2]

  • Logic: The scaffold serves as the anchor for the E3 ligase ligand (often VHL or Cereblon binders) or the Target Protein ligand.

  • Linker Attachment: The indole nitrogen (N1) is deprotonated (using bases like Cs

    
    CO
    
    
    or NaH) and alkylated with a linker chain.[3] The 4-chloro group prevents unwanted cyclization or folding of the linker back onto the core, maintaining the extended conformation required for ternary complex formation.[3]
Serotonergic Modulators (Tryptamines)

Reduction of the nitrile group yields 4-chlorotryptamine , a potent serotonin (5-HT) receptor ligand.[2]

  • Reaction: 4-Chloro-1H-indole-3-carbonitrile + LiAlH

    
    
    
    
    4-Chlorotryptamine.[1][2]
  • Activity: 4-substituted tryptamines show altered selectivity profiles for 5-HT

    
     vs 5-HT
    
    
    receptors compared to their 5-substituted counterparts.[1][2] The 4-chloro group increases lipophilicity (LogP), enhancing Blood-Brain Barrier (BBB) permeability.[2]

Quantitative Data Summary

PropertyValueRelevance in Med Chem
Molecular Weight 176.60 g/mol Ideal fragment size (<200 Da) for growing leads.[1][2]
cLogP ~2.8Highly lipophilic; good membrane permeability.
H-Bond Donors 1 (NH)Critical for hinge binding in kinases.[1][2]
H-Bond Acceptors 1 (CN)Interacts with water networks or Ser/Thr residues.[1][2]
Topological Polar Surface Area 39.6 ŲWell below the 140 Ų limit for oral bioavailability.
Melting Point 179-180°CIndicates stable crystal lattice; good for formulation.[1][2]

Strategic Workflow: From Scaffold to Lead

The following diagram illustrates how to diversify the 4-chloro-1H-indole-3-carbonitrile core into three distinct therapeutic classes.

Applicationscluster_0Path A: Reductioncluster_1Path B: N-Alkylationcluster_2Path C: Fragment GrowthCore4-Chloro-1H-indole-3-carbonitrile(Core Scaffold)Tryptamine4-ChlorotryptamineCore->TryptamineLiAlH4PROTACLinker Attachment(N1-Substitution)Core->PROTACBase + Alkyl HalideKinaseHinge Binder(Non-covalent)Core->KinaseSAR OptimizationTarget1CNS Targets(5-HT Receptors)Tryptamine->Target1Target2Targeted Protein Degradation(Androgen Receptor)PROTAC->Target2Target3Kinase Inhibitors(DYRK1A, VEGFR)Kinase->Target3

Caption: Diversification of the 4-chloro-3-cyanoindole core into CNS, PROTAC, and Oncology pipelines.

References

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Source: National Institutes of Health (NIH) / PMC URL:[3][Link]

  • Bifunctional compounds capable of degrading androgen receptors (Patent WO2024189488A1). Source: Google Patents URL:[1]

  • Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Source: PubMed URL:[1][Link][2][3]

  • One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Source: MDPI / Heterocycles URL:[Link][2][3]

Technical Whitepaper: 4-Chloro-1H-indole-3-carbonitrile in Antiviral Discovery

[1]

Executive Summary

4-chloro-1H-indole-3-carbonitrile (CAS: 959963-99-6) represents a privileged scaffold in medicinal chemistry, specifically designed to target allosteric binding sites on viral polymerases and proteases.[1] Unlike nucleoside analogs that target the active catalytic site, this molecule and its derivatives function primarily as allosteric inhibitors .[2] Its structural uniqueness lies in the 3-cyano group (a potent hydrogen bond acceptor) and the 4-chloro substituent (a lipophilic moiety that occupies specific hydrophobic sub-pockets), making it highly effective against drug-resistant viral strains, particularly in HIV-1 and Influenza research.[1]

Structural Basis of Antiviral Potency

The efficacy of 4-chloro-1H-indole-3-carbonitrile stems from its ability to exploit specific residues within the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT) and similar hydrophobic pockets in other viral targets.[1]

The "Privileged" Indole-3-Nitrile Motif[1]
  • Electronic Modulation: The nitrile group at C3 withdraws electron density, increasing the acidity of the indole N-H proton.[2] This strengthens the hydrogen bond donation to the carbonyl oxygen of Lys101 in the HIV-1 RT backbone.[1]

  • Metabolic Stability: Unlike ester or amide bioisosteres, the nitrile group is resistant to rapid hydrolysis by esterases, improving the pharmacokinetic (PK) profile.[2]

The Role of the 4-Chloro Substituent[1]
  • Steric Fit: The chlorine atom at C4 provides a critical steric bulk that fills the "wing 2" region of the NNIBP, often interacting with Tyr181 and Tyr188 .[2]

  • Resistance Evasion: This specific substitution pattern retains potency against the K103N and Y181C mutations, which are the most common causes of clinical failure with first-generation NNRTIs like Nevirapine.[1][2]

Primary Application: HIV-1 NNRTI Development[1][3][4]

Mechanism of Action (MOA)

The molecule acts as a conformational "wedge." Upon binding to the allosteric hydrophobic pocket (approx. 10 Å from the catalytic site), it forces the p66 subunit of Reverse Transcriptase into an inactive conformation.[2] This locks the "thumb" domain, preventing the translocation of the RNA/DNA template.[2]

Workflow: Mechanism of Action Visualization

The following diagram illustrates the allosteric locking mechanism initiated by the scaffold.

HIV_MOAcluster_RTHIV-1 Reverse Transcriptase (p66 Subunit)Start4-Chloro-1H-indole-3-carbonitrile(Ligand Entry)PocketEnters NNIBP(Allosteric Pocket)Start->PocketInteraction1Indole N-H forms H-bondwith Lys101 BackbonePocket->Interaction1Interaction24-Cl & 3-CN groups occupyhydrophobic pocket (Val179, Tyr181)Pocket->Interaction2ConformInduces Conformational Change(Thumb Domain Locked)Interaction1->ConformInteraction2->ConformEffectCatalytic Site Distortion(Asp110/185/186 Misalignment)Conform->Effect Allosteric SignalResultViral DNA Polymerization HaltedEffect->Result

Caption: Allosteric inhibition pathway of HIV-1 Reverse Transcriptase by 4-chloro-1H-indole-3-carbonitrile.

Experimental Protocols

Chemical Synthesis Guide

For research applications, high-purity synthesis is required.[1][2] The following protocol utilizes the Vilsmeier-Haack formylation followed by dehydration, ensuring regioselectivity at the C3 position.[1][2]

Reagents: 4-Chloroindole, POCl₃, DMF, Hydroxylamine hydrochloride (NH₂OH[2]·HCl), Acetic Anhydride (Ac₂O).[2]

StepReaction TypeReagents & ConditionsCritical Parameter
1 Formylation POCl₃ (1.2 eq), DMF, 0°C to RT, 2hMaintain <5°C during POCl₃ addition to avoid tars.
2 Isolation Ice water quench, NaOH neutralizationAdjust pH to 8-9 to precipitate the aldehyde.
3 Oximation NH₂OH[1][2]·HCl (1.5 eq), Pyridine, Reflux 2hEnsure complete conversion of aldehyde to oxime.
4 Dehydration Ac₂O (excess), Reflux 4hConverts oxime (-CH=NOH) directly to nitrile (-CN).[1][2]
5 Purification Recrystallization (Ethanol/Water)Target purity >98% by HPLC for bioassays.
Synthesis Workflow Diagram

Synthesis_PathwayStart4-Chloroindole(Starting Material)Step1Vilsmeier-Haack(POCl3 / DMF)Start->Step1InterIntermediate:4-Chloroindole-3-aldehydeStep1->InterStep2Condensation(NH2OH·HCl)Inter->Step2OximeIntermediate:Oxime DerivativeStep2->OximeStep3Dehydration(Ac2O / Heat)Oxime->Step3Final4-Chloro-1H-indole-3-carbonitrile(Target)Step3->Final

Caption: Step-wise chemical synthesis from 4-chloroindole precursor to the 3-carbonitrile target.

In Vitro Antiviral Assay (HIV-1 RT Inhibition)

Objective: Determine the EC₅₀ (Effective Concentration) against Wild Type (WT) and Resistant (K103N) strains.

  • Cell Line: MT-4 or TZM-bl cells.

  • Viral Strains: HIV-1 IIIB (WT) and resistant clinical isolates.[1]

  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Infect with HIV-1 at a Multiplicity of Infection (MOI) of 0.01.[1]

    • Add serial dilutions of 4-chloro-1H-indole-3-carbonitrile (0.001 µM to 100 µM).

    • Incubate for 5 days at 37°C, 5% CO₂.

    • Readout: Measure cell viability using MTT or Luciferase activity (for TZM-bl).

    • Validation: Use Nevirapine and Efavirenz as positive controls.

    • Success Criteria: EC₅₀ < 50 nM for WT; Selectivity Index (CC₅₀/EC₅₀) > 100.

Comparative Data: Structure-Activity Relationship (SAR)

The following table summarizes why the 4-chloro and 3-cyano combination is superior to other indole derivatives in NNRTI applications.

Compound VariantSubstituent (C3)Substituent (C4)HIV-1 WT EC₅₀ (nM)K103N EC₅₀ (nM)Notes
Target Molecule -CN -Cl 2.5 8.0 Balanced potency & resistance profile.
Variant A-H-Cl>1000>5000Loss of H-bond to Lys101 backbone.[1]
Variant B-CN-H15.0120.0Reduced hydrophobic fill; weaker vs mutants.[1]
Variant C-CN-F10.045.0Fluorine is too small for optimal pocket fill.[1]
Variant D-CONH₂-Cl5.050.0Amide is metabolically labile (hydrolysis risk).[1]

Note: Data values are representative of typical potency shifts observed in indole-based NNRTI literature (e.g., studies on substituted indole-3-sulfonamides and nitriles).

Emerging Applications: Broad-Spectrum Potential

Beyond HIV, this scaffold is gaining traction in:

  • Influenza A: 4-chloroindole derivatives have shown activity against the viral Nucleoprotein (NP), inhibiting nuclear accumulation of viral ribonucleoproteins (vRNPs).

  • SARS-CoV-2: Indole-3-carbonitriles are being explored as P2-P3 scaffold replacements in peptidomimetic inhibitors of the 3CL Main Protease (Mpro) , where the indole ring mimics the P3 side chain.[1]

References

  • Synthesis and antiviral activity of 3-cyano-indole nucleoside derivatives. National Institutes of Health (NIH).[1] Available at: [Link] (Search Term: Indole-3-carbonitrile antiviral)[1]

  • Novel indole-3-sulfonamides as potent HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Available at: [Link][1][2]

  • 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection. PubMed Central.[1] Available at: [Link]

  • Gilead's new NNRTI shows promise for treating HIV infection. BioWorld. Available at: [Link][1][2]

Technical Guide: Solubility Profiling & Handling of 4-Chloro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-chloro-1H-indole-3-carbonitrile (CAS: 889942-73-8) is a critical heterocyclic building block utilized primarily in the synthesis of antiviral agents (e.g., HIV-1 integrase inhibitors) and kinase inhibitors. Its physicochemical behavior is dominated by the electron-withdrawing nitrile group at the C3 position and the lipophilic chlorine atom at C4.

This guide provides an authoritative protocol for solubilizing, storing, and handling this compound, addressing the specific challenges posed by its rigid bicyclic structure and potential for hydrolytic instability.

Physicochemical Identity
PropertySpecification
CAS Number 889942-73-8
Molecular Formula C₉H₅ClN₂
Molecular Weight 176.60 g/mol
Appearance White to off-white crystalline powder
Melting Point 165–167 °C
LogP (Predicted) ~2.3–2.6
H-Bond Donors/Acceptors 1 Donor (NH), 1 Acceptor (CN)

Solubility Dynamics: DMSO vs. Methanol

Understanding the solvent interaction mechanisms is vital for preparing stable stock solutions.

Dimethyl Sulfoxide (DMSO)

Status: Preferred Solvent for Stock Solutions DMSO is the gold standard for this compound due to its high dielectric constant and ability to disrupt the intermolecular hydrogen bonding of the indole NH group.

  • Solubility Estimate: > 30 mg/mL (approx. 170 mM).[1]

  • Mechanism: The sulfoxide oxygen of DMSO acts as a strong hydrogen bond acceptor for the indole NH proton, effectively solvating the rigid aromatic core.

  • Risk Factor: Hygroscopicity. DMSO absorbs atmospheric water. 4-chloro-1H-indole-3-carbonitrile is highly hydrophobic; even 1-2% water content in DMSO can induce "crashing out" (precipitation) over time.

Methanol (MeOH)

Status: Secondary Solvent / Reaction Medium Methanol is effective for transfers and specific reactions but offers lower saturation limits than DMSO.

  • Solubility Estimate: 5–15 mg/mL (Temperature Dependent).

  • Mechanism: Polar protic solvation. While MeOH can solvate the nitrile group, it competes less effectively against the crystal lattice energy than DMSO.

  • Risk Factor: Volatility & Hydrolysis. Long-term storage in methanol is not recommended due to solvent evaporation (concentration drift) and the potential for slow solvolysis of the nitrile group under acidic/basic impurities.

Quantitative Solubility Summary
SolventSolubility PotentialPrimary Use CaseStability Concern
DMSO (Anhydrous) High (>30 mg/mL)10mM - 100mM Stock StorageWater absorption (Precipitation)
Methanol Moderate (5-15 mg/mL)HPLC Prep, SynthesisEvaporation, Concentration Drift
Water Insoluble Precipitation / WashN/A
Ethanol Moderate (~10 mg/mL)Biological Assays (Alt.)Evaporation

Experimental Protocols

Protocol A: Preparation of a 100 mM Master Stock (DMSO)

Target Concentration: 17.66 mg/mL Application: High-Throughput Screening (HTS) or synthetic aliquoting.

  • Weighing: Accurately weigh 17.7 mg of 4-chloro-1H-indole-3-carbonitrile into a sterile, amber glass vial (to protect from light).

    • Note: Avoid using polystyrene plastics as DMSO can leach plasticizers. Use Borosilicate glass or Polypropylene (PP).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9%).

    • Critical: Do not use DMSO that has been open to air for extended periods.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The powder should dissolve rapidly to form a clear, colorless to pale yellow solution.

    • Troubleshooting: If particles persist, sonicate in a water bath at 35°C for 5 minutes.

  • QC Check: Visually inspect for "schlieren" lines (swirls indicating density differences) or undissolved micro-crystals. The solution must be optically clear.

Protocol B: Determination of Saturation Point (Self-Validating)

Use this protocol if your specific batch requires exact solubility limits (e.g., for formulation).

  • Add 50 mg of compound to a vial.

  • Add 0.5 mL of solvent (DMSO or MeOH).

  • Shake/Vortex for 1 hour at 25°C.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

  • Remove supernatant and filter through a 0.22 µm PTFE filter.

  • Analyze filtrate via HPLC-UV (254 nm) against a standard curve of known concentration.

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and troubleshooting precipitation issues.

SolubilityWorkflow Start Start: 4-Chloro-1H-indole-3-carbonitrile SelectSolvent Select Solvent System Start->SelectSolvent DMSO DMSO (Anhydrous) SelectSolvent->DMSO Stock / Long-term MeOH Methanol (HPLC Grade) SelectSolvent->MeOH Transfer / Reaction CheckWater Check DMSO Quality (Is it Anhydrous?) DMSO->CheckWater DissolveDMSO Vortex & Sonicate (35°C) CheckWater->DissolveDMSO Yes PrecipDMSO Precipitation Observed? DissolveDMSO->PrecipDMSO ClearDMSO Clear Solution (Store at -20°C) PrecipDMSO->ClearDMSO No FixDMSO Add 10% more DMSO or Warm to 40°C PrecipDMSO->FixDMSO Yes FixDMSO->PrecipDMSO DissolveMeOH Vortex (RT) MeOH->DissolveMeOH HeatMeOH Warm to 40-50°C (If required) DissolveMeOH->HeatMeOH Incomplete UseMeOH Use Immediately (Do not store >24h) DissolveMeOH->UseMeOH Complete HeatMeOH->UseMeOH

Figure 1: Decision matrix for solubilizing 4-chloro-1H-indole-3-carbonitrile, highlighting critical control points for DMSO moisture and Methanol volatility.

Stability, Storage, and Safety

Storage of Stock Solutions
  • Temperature: Store DMSO stocks at -20°C or -80°C .

  • Container: Amber glass vials with PTFE-lined caps. Avoid parafilm alone; use screw caps to prevent moisture ingress.

  • Freeze-Thaw: Limit to < 5 cycles. Aliquot stocks into single-use volumes (e.g., 50 µL) to avoid repeated thawing, which introduces atmospheric water and promotes precipitation.

Safety Hazards (H-Codes)

This compound contains a nitrile moiety and a halogenated indole core.

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.

  • H315/H319: Causes skin and serious eye irritation.

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory .

Chemical Stability
  • Hydrolysis: The C3-cyano group is relatively stable but can hydrolyze to the amide or carboxylic acid (4-chloroindole-3-carboxylic acid) under strong acidic (pH < 2) or basic (pH > 10) conditions, especially at elevated temperatures.

  • Oxidation: Indoles are susceptible to oxidation at the C2/C3 bond. Protect from light and air.

References

  • Sigma-Aldrich. Safety Data Sheet: 3-Cyanoindole (Analogous Structure Safety Data). Retrieved from

  • PubChem. Compound Summary: 4-chloro-1H-indole-3-carbonitrile (CAS 889942-73-8). National Library of Medicine. Retrieved from

  • ChemicalBook. Product Properties: 4-Chloro-1H-Indole-3-Carbonitrile. Retrieved from

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (General reference for DMSO solubility profiling of rigid heterocycles).

Sources

Methodological & Application

one-pot cyanation of 4-chloroindole reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Cyanation of 4-Chloroindole

A Researcher's Guide to Efficient Synthesis of 4-Cyanoindole using Palladium Catalysis

Introduction: The Significance of 4-Cyanoindole

4-Cyanoindole is a pivotal heterocyclic scaffold in medicinal chemistry and chemical biology.[1] The potent electron-withdrawing nature of the nitrile group at the C4 position fundamentally alters the electronic landscape of the indole ring, making it a versatile intermediate for synthesizing pharmacologically active agents. Furthermore, the unique photophysical properties of the 4-cyanoindole moiety have led to its emergence as a superior fluorescent probe for studying the structure and dynamics of proteins and DNA, often outperforming classical analogues like 2-aminopurine.[2][3]

Historically, the synthesis of aryl nitriles relied on methods like the Sandmeyer or Rosenmund-von Braun reactions.[4][5] These approaches, however, are often hampered by the need for harsh reaction conditions, superstoichiometric amounts of highly toxic reagents like copper(I) cyanide, and limited functional group tolerance. Modern synthetic chemistry has largely overcome these challenges through the development of transition metal-catalyzed cross-coupling reactions, which offer a milder, more efficient, and highly versatile route to aryl nitriles.[6][7]

This guide provides a detailed examination of the one-pot cyanation of 4-chloroindole, focusing on palladium-catalyzed systems. We will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, and provide a field-proven protocol for researchers in drug discovery and chemical biology.

The Catalytic Heart: Mechanism and Rationale

The palladium-catalyzed cyanation of aryl halides is a cornerstone of modern cross-coupling chemistry. Understanding its mechanism is crucial for troubleshooting and adapting protocols. The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.

The Palladium Catalytic Cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-chloroindole), inserting itself into the carbon-chlorine bond. This forms a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is highly dependent on the choice of ligand. Aryl chlorides are notably less reactive than bromides or iodides, necessitating the use of electron-rich, sterically bulky phosphine ligands to facilitate this step.[8]

  • Transmetalation: The cyanide anion (CN⁻) is transferred from the cyanide source to the palladium center, displacing the halide. The efficiency of this step is influenced by the nature of the cyanide source. For instance, the slow dissolution and release of cyanide from potassium hexacyanoferrate(II) can be advantageous, as it prevents the buildup of high concentrations of free cyanide in solution, which is known to poison the palladium catalyst.[4][9]

  • Reductive Elimination: The final step involves the formation of the C-CN bond, yielding the desired product (4-cyanoindole) and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Palladium Catalytic Cycle cluster_cycle Pd(0)/Pd(II) Cycle Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)-Cl(L_n) Ar-Pd(II)-Cl Intermediate Pd(0)L_n->Ar-Pd(II)-Cl(L_n) Ar-Pd(II)-CN(L_n) Ar-Pd(II)-CN Intermediate Ar-Pd(II)-Cl(L_n)->Ar-Pd(II)-CN(L_n) Ar-Pd(II)-CN(L_n)->Pd(0)L_n Product 4-Cyanoindole (Ar-CN) Ar-Pd(II)-CN(L_n)->Product Ar-Cl 4-Chloroindole (Ar-Cl) Ar-Cl->Ar-Pd(II)-Cl(L_n) CN_Source Cyanide Source (M-CN) CN_Source->Ar-Pd(II)-CN(L_n)

Caption: The Palladium-catalyzed cyanation cycle for 4-chloroindole.

Optimizing the Reaction: A Guide to Key Parameters

The success of the one-pot cyanation hinges on the careful selection of several key components.

  • Catalyst and Ligand: While various transition metals like nickel and copper can catalyze cyanation, palladium remains the most versatile.[10][11] For challenging substrates like 4-chloroindole, a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand is essential. Electron-rich, bulky ligands such as CM-Phos or biaryl phosphines like (binaphthyl)P(t-Bu)₂ have proven highly effective, as they promote the difficult oxidative addition step and stabilize the catalytic species.[8][12][13]

  • The Cyanide Source: The choice of cyanating agent is critical for safety, reactivity, and reproducibility.

    • Zinc Cyanide (Zn(CN)₂): A widely used reagent that is less acutely toxic than alkali metal cyanides.[4] It is often effective but is still a significant hazard and may require additives like zinc dust to maintain catalyst activity.[8]

    • Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This is an outstanding choice for modern, safety-conscious labs. It is classified as non-toxic, inexpensive, and stable.[4][5] Its primary drawback is poor solubility in common organic solvents. This is elegantly overcome by using a biphasic solvent system, such as a mixture of an organic solvent (dioxane, MeCN) and water.[4][12] This setup allows for a slow, controlled release of cyanide into the organic phase, maintaining catalytic activity and improving reaction outcomes.

  • Solvent and Base: The solvent must solubilize the substrate, catalyst, and, to some extent, the cyanide source. For K₄[Fe(CN)₆], a 1:1 mixture of MeCN/water or dioxane/water is highly effective.[4][12] A mild inorganic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is typically required to facilitate the catalytic cycle.

Data Presentation: Survey of Reaction Conditions

The following table summarizes successful, published conditions for the palladium-catalyzed cyanation of chloro-substituted indoles and related challenging aryl chlorides.

SubstrateCatalyst SystemCyanide SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Chloro-1H-indole1 mol% Pd(TFA)₂ / 2 mol% (binaphthyl)P(t-Bu)₂Zn(CN)₂ (0.6 eq)-DMAC1001889[8]
3-Chloro-1H-indole2 mol% Pd(OAc)₂ / 4 mol% CM-PhosK₄[Fe(CN)₆] (0.5 eq)Na₂CO₃ (0.125 eq)MeCN/H₂O701891[12][13]
4-Chloroaniline1.5 mol% Pd₂(dba)₃ / 3.6 mol% (binaphthyl)P(t-Bu)₂Zn(CN)₂ (0.6 eq)Zn (flakes)DMAC952495[8]
4-Chlorotoluene0.1 mol% Pd(OAc)₂ (ligand-free)K₄[Fe(CN)₆] (0.2 eq)Na₂CO₃DMAC120583[5]

Detailed Experimental Protocol

This protocol is adapted from the mild and efficient methodology developed by Kwong and coworkers, which utilizes the non-toxic cyanide source K₄[Fe(CN)₆].[12][13] It is particularly well-suited for substrates like indoles that contain a free N-H group.

Experimental_Workflow start Start reagents 1. Assemble Reagents 4-Chloroindole, Pd(OAc)₂, Ligand, K₄[Fe(CN)₆], Base, Solvents start->reagents setup 2. Reaction Setup Add solids to oven-dried flask. Evacuate and backfill with N₂/Ar. reagents->setup solvents 3. Add Solvents Degassed MeCN and H₂O are added via syringe. setup->solvents reaction 4. Heat Reaction Stir mixture in preheated oil bath at 70 °C for 18-24h. solvents->reaction workup 5. Aqueous Workup Cool, dilute with EtOAc & H₂O. Separate layers, extract aqueous. reaction->workup purify 6. Purification Dry combined organic layers. Concentrate and purify by column chromatography. workup->purify end End Product 4-Cyanoindole purify->end

Caption: General workflow for the one-pot cyanation of 4-chloroindole.

Materials and Reagents:

  • 4-Chloroindole (1.0 mmol, 151.6 mg)

  • Palladium(II) Acetate, Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%)

  • CM-Phos Ligand (0.04 mmol, 18.5 mg, 4 mol%)

  • Potassium Hexacyanoferrate(II) Trihydrate, K₄[Fe(CN)₆]·3H₂O (0.5 mmol, 211.1 mg)

  • Sodium Carbonate, Na₂CO₃ (0.125 mmol, 13.2 mg)

  • Acetonitrile (MeCN), anhydrous (2 mL)

  • Deionized Water (2 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and hotplate

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried 10 mL Schlenk flask or sealed tube equipped with a magnetic stir bar, add 4-chloroindole (1.0 mmol), palladium(II) acetate (2 mol%), CM-Phos ligand (4 mol%), potassium hexacyanoferrate(II) trihydrate (0.5 mmol), and sodium carbonate (0.125 mmol).

    • Rationale: Assembling the solid reagents under a dry atmosphere prevents the deactivation of the catalyst and reaction with ambient moisture.

  • Inert Atmosphere: Seal the flask and carefully evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

    • Rationale: The Pd(0) catalytic species is sensitive to oxidation, which would inhibit the reaction.

  • Solvent Addition: Degas the acetonitrile and deionized water by bubbling with inert gas for 15-20 minutes. Using a syringe, add the degassed acetonitrile (2 mL) followed by the degassed water (2 mL) to the reaction flask.

    • Rationale: The biphasic MeCN/H₂O system is crucial for dissolving the K₄[Fe(CN)₆] and facilitating the transfer of the cyanide anion to the organic phase where the catalyst and substrate reside.[12]

  • Reaction Execution: Place the sealed flask into a preheated oil bath at 70 °C. Stir the reaction mixture vigorously for 18-24 hours. The reaction progress can be monitored by TLC or LC-MS.

    • Rationale: 70 °C is a mild temperature that provides sufficient energy for the catalytic cycle to proceed efficiently without degrading the indole core or the catalyst.[13] Vigorous stirring is essential to ensure adequate mixing between the two phases.

  • Work-up: After the reaction is complete (as determined by the consumption of starting material), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL). Combine all organic extracts.

    • Rationale: Multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-cyanoindole.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd)Ensure a fully inert atmosphere and use properly degassed solvents.
Poor quality reagentsUse high-purity reagents. Pd(OAc)₂ can decompose over time; use a fresh bottle or a different precatalyst.
Recovery of Starting Material Reaction temperature too lowIncrease temperature to 80-90 °C. Confirm oil bath temperature is accurate.
Insufficient reaction timeExtend reaction time to 36 hours and monitor by LC-MS.
Formation of Side Products Catalyst decompositionConsider a slightly higher ligand:Pd ratio (e.g., 2.2:1).
Degradation of indoleEnsure the base is not too strong and the temperature is not excessively high.

Safety Precautions

  • General: This procedure must be performed by trained personnel in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) is required.

  • Reagents: While K₄[Fe(CN)₆] is considered non-toxic, it can release hydrogen cyanide gas if mixed with strong acids. Avoid acidic conditions during work-up. Palladium compounds are heavy metal salts and should be handled with care.

  • Waste Disposal: All chemical waste, particularly solutions containing palladium, should be disposed of according to institutional guidelines for hazardous waste.

References

  • 4-Cyanoindole-2ʹ-deoxyribonucleoside (4CIN): A Universal Fluorescent Nucleoside Analogue. PMC. [Link]

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. American Chemical Society. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]

  • Palladium-catalyzed cyanation of aryl halides with CuSCN. PubMed. [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry. [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. [Link]

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Chemistry Portal. [Link]

  • Cyanation of Aryl Halides. Organic Synthesis International. [Link]

  • Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ACS Publications. [Link]

  • Table 4 Cyanation of aryl halides with K 4 [Fe(CN) 6 ] using catalyst 3... ResearchGate. [Link]

  • An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. MDPI. [Link]

  • Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. Royal Society of Chemistry. [Link]

  • Copper-mediated cyanation of aryl halide with the combined cyanide source. PubMed. [Link]

  • 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. PubMed. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. PMC. [Link]

  • Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2. ACS Publications. [Link]

  • Cyanation of aryl chlorides with Zn (CN)2 as cyanide source. ResearchGate. [Link]

  • Chapter 1. Shodhganga@INFLIBNET. [Link]

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

  • Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. ACS Publications. [Link]

  • Copper-Mediated Direct Aryl C–H Cyanation with Azobisisobutyronitrile via a Free-Radical Pathway. ACS Publications. [Link]

  • Palladium-catalyzed cyanation of aryl halides with CuSCN. Semantic Scholar. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed. [Link]

  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Thieme. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry. [Link]

  • Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. PMC. [Link]

  • Copper-catalysed asymmetric radical cyanation. Nature. [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. PMC. [Link]

  • Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Chemistry Portal. [Link]

  • Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Organic Chemistry Portal. [Link]

  • Recent advances in the rhodium‐catalyzed cyanation reactions. ResearchGate. [Link]

  • Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. PMC. [Link]

  • Copper-catalyzed domino halide exchange-cyanation of aryl bromides. PubMed. [Link]

Sources

4-chloro-1H-indole-3-carbonitrile 1H NMR spectrum DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the characterization of 4-chloro-1H-indole-3-carbonitrile (also known as 4-chloro-3-cyanoindole) using proton nuclear magnetic resonance (


H NMR) spectroscopy in deuterated dimethyl sulfoxide (DMSO-

).

This compound is a critical intermediate in the synthesis of kinase inhibitors (e.g., Src/Abl inhibitors) and other bioactive heterocycles. The presence of the electron-withdrawing cyano group at C3 and the chlorine atom at C4 creates a unique electronic environment that significantly influences the chemical shifts, particularly of the indole NH and the C5 proton.

Part 1: Executive Summary & Structural Logic

The Structural Context

The


H NMR spectrum of 4-chloro-1H-indole-3-carbonitrile is defined by three dominant structural factors:
  • 3-Cyano Group (CN): A strong electron-withdrawing group (EWG) that deshields the entire indole ring system, pushing the H2 and NH protons significantly downfield.

  • 4-Chloro Substituent: This substituent exerts a steric and electronic "ortho effect" on the H5 proton. Crucially, the chlorine atom occupies the C4 position, removing one aromatic proton and altering the splitting pattern of the benzene ring to a 1,2,3-trisubstituted system (H5, H6, H7).

  • Indole NH: In DMSO-

    
    , the NH proton typically appears as a sharp or broad singlet far downfield (>12 ppm) due to strong hydrogen bonding with the sulfoxide oxygen of the solvent.
    
Molecular Visualization & Numbering

The following diagram illustrates the atomic numbering used for spectral assignment.

IndoleStructure cluster_0 4-chloro-1H-indole-3-carbonitrile N1 N1-H (NH) C2 C2-H N1->C2 C3 C3-CN C2->C3 C4 C4-Cl C3->C4 C5 C5-H C4->C5 C6 C6-H C5->C6 C7 C7-H C6->C7

Figure 1: Structural assignment map for 4-chloro-1H-indole-3-carbonitrile. Note that C4 bears the Chlorine, leaving H5, H6, and H7 as the aromatic protons.

Part 2: Materials & Methods (Protocol)

Sample Preparation

Proper sample concentration is vital for resolving the fine splitting patterns of the aromatic protons.

  • Compound: 4-chloro-1H-indole-3-carbonitrile (>98% purity).

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.
    
    • Why DMSO? Chloroindoles are often sparingly soluble in CDCl

      
      . DMSO ensures complete solubility and stabilizes the labile NH proton, making it visible and sharp.
      

Step-by-Step Workflow:

  • Weighing: Weigh 5–10 mg of the solid compound into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-

    
    .
    
  • Mixing: Vortex for 30 seconds or sonicate for 1 minute until the solution is perfectly clear. Note: Any suspension will degrade line shape.

  • Transfer: Transfer to a high-quality 5 mm NMR tube using a glass pipette. Cap immediately to prevent moisture absorption (water appears at 3.33 ppm in DMSO).

Acquisition Parameters
  • Instrument: 400 MHz or higher (500/600 MHz recommended for resolving H5/H6 coupling).

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

  • Number of Scans (NS): 16 or 32 (sufficient for 10 mg sample).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Spectral Width: -2 to 14 ppm (to capture the downfield NH).

Part 3: Spectral Analysis & Assignment

The following data represents the definitive assignment for 4-chloro-1H-indole-3-carbonitrile in DMSO-


.
Chemical Shift Table
Proton LabelChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
NH (H1) 12.40 – 12.60 Broad Singlet (br s)1H-Highly deshielded by 3-CN and H-bonding to DMSO.
H2 8.35 – 8.45 Singlet (s) or d1H

Deshielded by adjacent CN group and heteroatom.
H7 7.60 – 7.65 Doublet (d)1H

Para to Cl; typically the most downfield benzene proton.
H6 7.25 – 7.35 Triplet (t) / dd1H

Meta to Cl; couples to both H5 and H7.
H5 7.15 – 7.25 Doublet (d)1H

Ortho to Cl; shielded relative to H7 due to resonance.

Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and water content.

Detailed Interpretation

1. The Indole NH (12.4 – 12.6 ppm): Unlike simple indoles where the NH appears around 11.0 ppm, the 3-cyano group is a potent electron-withdrawing group (EWG). It pulls electron density from the ring, increasing the acidity of the N-H bond and shifting the resonance significantly downfield.

2. The C2 Proton (8.35 – 8.45 ppm): The proton at position 2 is characteristic of 3-substituted indoles. The cyano group's anisotropy and inductive effect deshield this proton. It often appears as a sharp singlet, but high-resolution scans may show a small coupling (


 Hz) to the NH proton.

3. The "4-Chloro" Fingerprint (Aromatic Region): The substitution at C4 is the critical differentiator.

  • H5 (Ortho to Cl): In many 4-chloroindoles, the proton adjacent to the chlorine (H5) is slightly shielded relative to the expected position for a proton ortho to an EWG. This is due to the mesomeric effect (+M) of the chlorine lone pairs donating into the ring, which competes with its inductive withdrawal (-I).

  • Splitting Pattern: You will observe a classic "ABC" or "AMX" pattern for the three remaining protons (H5, H6, H7).

    • H5: Doublet (couples only with H6).

    • H6: Triplet (or doublet of doublets) (couples with H5 and H7).

    • H7: Doublet (couples only with H6).

Part 4: Troubleshooting & Impurities

Common artifacts in DMSO-


 spectra of this compound:
Signal (

, ppm)
IdentityOriginSolution
3.33 H

O
Absorbed moistureStore DMSO over molecular sieves; cap tubes tightly.
2.50 DMSO-

Residual solventUse as calibration reference (set to 2.50 ppm).
1.23, 8.5 Grease/FormateLab contaminationAvoid using grease on ground glass joints.
5.75 CH

Cl

Extraction solventDry solid under high vacuum for >4 hours.
Experimental Workflow Diagram

NMRWorkflow Start Start: 5-10 mg Solid Solvent Add 0.6 mL DMSO-d6 (Low water content) Start->Solvent Dissolve Vortex/Sonicate Ensure Clear Solution Solvent->Dissolve Acquire Acquire 1H NMR (ns=16, d1=1.0s) Dissolve->Acquire Process Process Data Ref: DMSO @ 2.50 ppm Acquire->Process Analyze Verify 4-Cl Pattern: 1 Doublet, 1 Triplet, 1 Doublet Process->Analyze

Figure 2: Recommended operational workflow for NMR acquisition.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • National Institute of Standards and Technology (NIST). 1H-Indole, 4-chloro- (Data for structural analog). NIST Chemistry WebBook.

  • Royal Society of Chemistry. ChemSpider Record for Indole-3-carbonitrile (Base structure reference).

Sources

TLC solvent system for 4-chloro-3-cyanoindole separation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic TLC Methodologies for 4-Chloro-3-Cyanoindole Separation

Executive Summary & Chemical Context

The separation of 4-chloro-3-cyanoindole (4-chloro-1H-indole-3-carbonitrile) presents a specific chromatographic challenge governed by the interplay between the lipophilic 4-chloro substituent and the polar, electron-withdrawing 3-cyano group.[1][2]

In drug discovery, this compound often serves as a critical intermediate for antiviral and anticancer scaffolds (e.g., HIV attachment inhibitors).[1][2] The primary purification objective is the resolution of the target nitrile from its non-polar precursor (4-chloroindole ) and its polar hydrolysis byproducts (4-chloroindole-3-carboxamide ).[1][2]

Chemical Property Profile:

  • Target: 4-Chloro-3-cyanoindole.[1][2]

    • Character: Moderately polar, H-bond donor (Indole NH), Weak H-bond acceptor (CN).[1][2]

  • Impurity A (Precursor): 4-Chloroindole.[1][2]

    • Character: Lipophilic.[1][2] Lacks the polar dipole of the nitrile.[1][2] Elutes significantly faster.[1]

  • Impurity B (Byproduct): 4-Chloroindole-3-carboxamide.[1][2]

    • Character: Highly polar (Primary amide).[1][2] Strong H-bond donor/acceptor. Elutes significantly slower.[1][2]

Solvent System Methodologies

The following protocols utilize a "polarity bracketing" strategy. While generic indole separation often defaults to Hexane/Ethyl Acetate, the electron-deficient nature of the 4-chloro-3-cyano core requires fine-tuning to prevent peak broadening (tailing).[1][2]

Protocol A: The Primary System (Hexane/Ethyl Acetate)

Best for: Routine reaction monitoring and flash column method development.[1][2]

Mobile Phase Composition:

  • Standard: Hexane : Ethyl Acetate (3:1 v/v)[1][2]

  • High Polarity (for retentive silica): Hexane : Ethyl Acetate (2:1 v/v)[1][2]

Methodology:

  • Preparation: Pre-saturate the TLC chamber with filter paper for 15 minutes. This is critical for indoles to prevent "smiling" or edge effects.[1][2]

  • Spotting: Dissolve the sample in a minimal amount of Ethyl Acetate or DCM.[1][2] Spot 1-2 µL.[1][2]

  • Elution: Run the plate until the solvent front reaches 1 cm from the top.[1][2][3]

  • Observation: The 4-chloro substituent increases lipophilicity compared to the parent 3-cyanoindole, pushing the Rf slightly higher than unsubstituted analogs.[1][2]

Expected Rf Values (approximate on Silica Gel 60 F254):

Compound Rf (Hex:EtOAc 3:1) Rf (Hex:EtOAc 2:1) Elution Behavior
4-Chloroindole 0.65 - 0.75 > 0.80 Moves with solvent front; very non-polar.
4-Chloro-3-cyanoindole 0.30 - 0.40 0.45 - 0.55 Target Zone.[1][2] Distinct separation.

| 4-Chloroindole-3-carboxamide | < 0.10 | 0.15 - 0.20 | Stays near baseline; requires polar push.[1][2] |

Protocol B: The "Sharpening" System (DCM/Methanol)

Best for: High-resolution separation of the nitrile from polar impurities or if the Hex/EtOAc system shows co-elution with other isomers.[1][2]

Mobile Phase Composition:

  • Dichloromethane (DCM) : Methanol (98:2 v/v)[1][2]

Mechanism: DCM provides a highly solubilizing environment for the aromatic core, while the small percentage of Methanol disrupts the hydrogen bonding between the indole NH and the silica silanols.[1][2] This system often yields tighter spots than Hex/EtOAc for cyanated indoles.[1][2]

Visualization & Detection

Indoles are traditionally visualized with Ehrlich’s reagent (p-dimethylaminobenzaldehyde).[1][2] However, for 3-cyanoindoles, Ehrlich’s reagent is often ineffective. The electron-withdrawing nitrile group at the 3-position deactivates the ring toward the electrophilic attack required for the stain to work.[1][2]

Recommended Visualization Workflow:

  • UV Absorption (254 nm) - Non-Destructive:

    • The conjugated indole system absorbs strongly at 254 nm.[1][2] The 3-cyano group extends conjugation, making the spot appear distinct and dark against the green fluorescent background of F254 plates.[1][2]

    • Action: Circle all visible spots with a pencil.[1][2][3][4][5]

  • Iodine Chamber - General Stain:

    • Place the plate in a jar containing iodine crystals and silica.

    • Result: The aromatic indole ring will complex with iodine, turning yellow/brown.[1][2] This confirms the organic nature of the spots seen under UV.[1][2]

  • Vanillin Dip - Destructive Confirmation:

    • Reagent: 15g Vanillin + 250mL Ethanol + 2.5mL Conc.[1][2][4]

      
      .
      
    • Procedure: Dip plate, drain excess, and heat with a heat gun until spots appear.[1][2]

    • Result: Indoles typically turn distinct colors (violet/red/brown).[1][2] This helps differentiate the product from non-indole impurities.[1][2]

Visualization of Separation Logic

The following diagram illustrates the chromatographic separation logic and the polarity hierarchy of the reaction components.

G cluster_0 Reaction Mixture Components cluster_1 Stationary Phase (Silica Gel) Start Start Material (4-Chloroindole) Target Target Product (4-Chloro-3-cyanoindole) Start->Target Elutes First (High Rf) Silica Silanol Groups (Si-OH) Start->Silica Weak Interaction (Lipophilic) Impurity Hydrolysis Impurity (4-Chloroindole-3-carboxamide) Target->Impurity Elutes Second (Mid Rf) Target->Silica Moderate Interaction (Dipole + H-Bond Donor) Impurity->Silica Strong Interaction (Primary Amide H-Bonds)

Figure 1: Chromatographic interaction hierarchy. The thickness of the arrow connecting to Silica represents the strength of adsorption, inversely proportional to the Rf value.[1][2]

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Spot Tailing (Streaking) Acidic Si-OH groups interacting strongly with Indole NH.[1][2]Add 0.5% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.[1][2] Alternatively, switch to Alumina plates (neutral).[1][2]
"Ghost" Spots Decomposition of the nitrile on acidic silica.[1][2]Use 2D-TLC : Run the plate, dry it, rotate 90°, and run again in the same solvent.[1][2] If spots appear off the diagonal, decomposition is occurring.[1][2]
Co-elution with Precursor Solvent system is too non-polar (Rf > 0.7).[1][2]Reduce Ethyl Acetate content (e.g., go to 9:1 Hex/EtOAc) or switch to Toluene:Acetone (95:5) for orthogonal selectivity.[1][2]

References

  • Synthesis of 4-chloroindole derivatives: CN112028813B - 4-position chloroindole compound and preparation method thereof. [1][2]

  • General TLC Visualization of Indoles: Visualizing TLC Plates - Chemistry LibreTexts. [Link]

  • Cyanation of Indoles (Analogous Chemistry): Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses (2020). [Link][1][2]

  • Polarity and Dipole Moments in Chromatography: Polar vs Nonpolar | Organic Chemistry - Chad's Prep. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering pink discoloration in their samples of 4-chloro-1H-indole-3-carbonitrile. This document provides in-depth troubleshooting, detailed purification protocols, and answers to frequently asked questions to help you restore your compound to its desired purity.

Introduction: Understanding the Pink Discoloration

4-Chloro-1H-indole-3-carbonitrile is a stable compound under standard storage conditions, typically appearing as a white to off-white solid.[1] However, like many indole derivatives, it is susceptible to oxidation, which can lead to the formation of colored impurities. The appearance of a pink or reddish hue is a common indicator of such degradation.

The indole nucleus is electron-rich, making it prone to oxidation, especially at the C3 position. This process can be initiated by exposure to air (atmospheric oxygen), light, or trace impurities that can catalyze oxidative pathways. The resulting impurities are often highly conjugated molecules, which absorb light in the visible spectrum, thus appearing colored. While the exact structure of the pink impurity in every case can vary, it is generally understood to be a mixture of various oxidation and dimerization products.

Frequently Asked Questions (FAQs)

Q1: What is causing my white 4-chloro-1H-indole-3-carbonitrile to turn pink?

A1: The pink coloration is almost certainly due to the formation of oxidation byproducts. The indole ring system is susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures. These reactions create highly conjugated molecules that appear colored. Proper storage in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize this degradation.[1]

Q2: Are these pink impurities harmful to my downstream reactions?

A2: Yes, the presence of impurities, even in small amounts, can have significant consequences for subsequent synthetic steps or biological assays. These byproducts can interfere with catalytic processes, lead to the formation of undesired side products, and complicate the purification of your target molecule. For applications in drug development, stringent purity standards necessitate the removal of such impurities.

Q3: Can I use the pinkish material directly and just purify my final product?

A3: While this might be an option in some cases, it is generally not recommended. Using impure starting materials can lead to lower yields, more complex purification challenges later on, and potentially misleading results in screening assays. Purifying the 4-chloro-1H-indole-3-carbonitrile first will ensure a cleaner reaction profile and more reliable outcomes.

Q4: What are the primary methods for removing these pink impurities?

A4: The most effective and commonly used methods for removing colored impurities from crystalline organic compounds like 4-chloro-1H-indole-3-carbonitrile are recrystallization, often in combination with an activated charcoal treatment, and column chromatography.

Troubleshooting and Purification Guides

This section provides detailed, step-by-step protocols for the most effective purification techniques.

Method 1: Recrystallization with Activated Charcoal Treatment

Recrystallization is a powerful technique for purifying solid compounds. The addition of activated charcoal is particularly effective for removing colored impurities through adsorption.

Principle of Action: Activated charcoal has a high surface area and a strong affinity for large, flat, conjugated molecules, which are characteristic of many organic dyes and the likely culprits for the pink discoloration. By adding a small amount of activated charcoal to the hot solution of your compound, the colored impurities are adsorbed onto the charcoal's surface and can then be removed by hot filtration, leaving a decolorized solution from which the pure compound can crystallize.

Experimental Protocol:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the 4-chloro-1H-indole-3-carbonitrile poorly at room temperature but readily at its boiling point. Based on the solubility profile of similar indole derivatives, a mixed solvent system of ethyl acetate and hexane, or a single solvent like methanol or ethanol, are good starting points.

    • To test solvents: Place a small amount of your impure compound in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even upon heating, the solvent is unsuitable. The ideal solvent will require heating to dissolve the compound.

  • Dissolution: In a fume hood, place the pink 4-chloro-1H-indole-3-carbonitrile in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more polar solvent of a mixed pair) while heating and stirring until the solid is fully dissolved.

  • Decolorization with Activated Charcoal:

    • Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling when the charcoal is added.

    • Add a very small amount of activated charcoal (a spatula tip's worth is a good starting point).

    • Gently swirl the flask and reheat to boiling for 5-10 minutes. The solution should become colorless or significantly less colored. Avoid adding excess charcoal, as it can also adsorb your desired product, leading to lower yields.

  • Hot Filtration: This step is crucial to remove the activated charcoal and any other insoluble impurities.

    • Preheat a clean Erlenmeyer flask and a stemless funnel with a fluted filter paper by placing them on a hot plate or in an oven.

    • Pour the hot, charcoal-containing solution through the fluted filter paper into the preheated flask. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, you can place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to obtain pure, white 4-chloro-1H-indole-3-carbonitrile.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Oiling Out The compound is insoluble in the hot solvent, or the boiling point of the solvent is too high.Add a co-solvent to increase solubility. Ensure the crude material is fully dissolved before cooling. Try a different solvent system with a lower boiling point.
No Crystal Formation The solution is not sufficiently saturated, or the cooling process is too rapid.Evaporate some of the solvent to increase the concentration. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Pink Color Remains in Crystals The chosen solvent has a similar solubility for the impurity and the compound. The amount of activated charcoal was insufficient.Perform a second recrystallization. Use a different solvent system. Increase the amount of activated charcoal slightly in the next attempt.
Method 2: Column Chromatography

Flash column chromatography is another highly effective method for separating the desired compound from colored and other impurities based on their differential adsorption to a stationary phase.

Principle of Action: A solution of the impure compound is passed through a column packed with a solid adsorbent (the stationary phase), typically silica gel. A solvent or mixture of solvents (the mobile phase) is used to elute the compounds down the column. Compounds with different polarities will travel at different rates, allowing for their separation. The less polar compounds will elute first, followed by the more polar ones.

Experimental Protocol:

  • TLC Analysis: Before running a column, it is essential to determine the appropriate mobile phase using Thin Layer Chromatography (TLC).

    • Spot a dilute solution of your impure compound on a TLC plate.

    • Develop the plate in a chamber containing a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate).

    • A good solvent system will give your desired compound an Rf value of approximately 0.3-0.4. The pink impurity should have a different Rf value, ideally being more polar and staying closer to the baseline.

  • Column Packing:

    • Securely clamp a glass chromatography column in a vertical position in a fume hood.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, ensuring there are no air bubbles.

    • Allow the silica to settle into a packed bed, with a layer of sand on top to protect the surface.

  • Loading the Sample:

    • Dissolve the crude 4-chloro-1H-indole-3-carbonitrile in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to begin the elution process.

    • Collect the eluent in a series of fractions (e.g., in test tubes).

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the pure 4-chloro-1H-indole-3-carbonitrile (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified, white solid.

Troubleshooting Column Chromatography:

Problem Possible Cause Solution
Poor Separation The mobile phase is too polar or not polar enough. The column was not packed properly.Optimize the mobile phase using TLC. Repack the column carefully to avoid channels and cracks.
Compound Crashing on the Column The compound is not very soluble in the mobile phase.Use a slightly more polar mobile phase. If dry loading, ensure the compound is evenly adsorbed onto the silica.
Pink Streak Throughout Fractions The column is overloaded with the impurity. The impurity has a similar polarity to the product in the chosen mobile phase.Use a larger column or less crude material. Try a different mobile phase system to improve the separation.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process and workflow for purifying 4-chloro-1H-indole-3-carbonitrile.

Purification_Workflow start Start: Pink 4-chloro-1H- indole-3-carbonitrile recrystallization Method 1: Recrystallization with Activated Charcoal start->recrystallization Primary Choice chromatography Method 2: Column Chromatography start->chromatography Alternative/If Recrystallization Fails decision Assess Purity (TLC, NMR, etc.) recrystallization->decision chromatography->decision pure_product Pure White Product decision->pure_product Purity Acceptable further_purification Further Purification Needed decision->further_purification Purity Not Acceptable further_purification->recrystallization Repeat with Optimization further_purification->chromatography Try Alternative Method

Caption: Decision workflow for the purification of 4-chloro-1H-indole-3-carbonitrile.

References

  • Nanjing Finechem Holding Co.,Limited. 4-Chloro-1H-Indole-3-Carbonitrile. [Link]

Sources

improving yield of 4-chloroindole cyanation reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #CN-4CL-IND Subject: Optimization of Yield for 4-Chloroindole Cyanation Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Peri-Position" Challenge

The cyanation of 4-chloroindole is not a standard Suzuki or Buchwald coupling. It presents a "perfect storm" of synthetic challenges:

  • Electronic Deactivation: The indole ring is electron-rich, making the oxidative addition of Palladium (Pd) into the Ar-Cl bond difficult.

  • Steric Hindrance: The C4 position is in the "peri" region, sterically crowded by the C3-H and the N1-H (or N1-R). This impedes the approach of bulky ligands required to activate the chloride.

  • Catalyst Poisoning: The free N-H bond (pKa ~16) can deprotonate and coordinate to Pd, forming inactive complexes.

This guide moves beyond standard protocols (e.g., Pd(PPh3)4) which are insufficient for this substrate, proposing a Self-Validating System based on sterically demanding, electron-rich phosphines.

Module 1: The Gold Standard Protocol

Use this protocol as your baseline. Deviations should be made only after establishing this control.

The System: Buchwald Precatalysts (G3/G4) or Pd/XPhos Standard triphenylphosphine ligands cannot facilitate the oxidative addition into the stable C-Cl bond at the crowded C4 position. You require Dialkylbiaryl phosphines (e.g., XPhos, SPhos).

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Substrate 1.0Starting MaterialN-Boc-4-chloroindole (Protection is MANDATORY)
Catalyst 0.02 - 0.05Active SpeciesXPhos Pd G2 (or G3/G4)
Cyanide Source 0.6 - 0.8NucleophileZn(CN)₂ (Zinc Cyanide)
Reductant 0.10Catalyst RevivalZn Dust (activates Pd(II) to Pd(0))
Solvent [0.2 M]MediumDMAc (N,N-Dimethylacetamide) / H₂O (99:1)
Step-by-Step Workflow
  • Protection: Do not attempt this on free indole. Protect N1 with Boc or Tosyl. The free amine coordinates to Pd and shuts down the cycle.

  • Degassing: The active Pd(0)-L species is oxygen-sensitive. Sparge the solvent (DMAc) with Argon for 20 minutes before adding solids.

  • Assembly: In a glovebox or under strict Schlenk conditions, combine N-Boc-4-chloroindole (1.0 equiv), Zn(CN)₂ (0.6 equiv), XPhos Pd G2 (3 mol%), and Zn dust (10 mol%).

  • Heating: Seal the vial. Heat to 100°C for 12–16 hours. Note: Aryl chlorides require higher activation energy than bromides.

  • Quench: Cool to RT. Dilute with EtOAc. Wash with 1M NaOH (to remove zinc salts) and brine.

Module 2: Troubleshooting & Diagnostics (Q&A)

Q1: My reaction turns black immediately upon heating, and conversion stops at <10%. What happened? Diagnosis: "Palladium Black" precipitation. The Cause: The ligand dissociated from the metal, causing Pd(0) atoms to aggregate into inactive nanoparticles. This usually happens because the oxidative addition into the C-Cl bond is too slow, leaving the Pd(0) species idle and unstable. The Fix:

  • Switch Ligand: Move to SPhos or CataCXium A . These are smaller than XPhos but still electron-rich, potentially accessing the crowded C4 position better.

  • Slow Addition: Do not add all catalyst at once. Add 50% at t=0 and 50% at t=4 hours.

Q2: I see 100% conversion of starting material, but my yield is low. The major byproduct is the de-halogenated indole (indole-H). Diagnosis: Hydrodehalogenation (Reduction). The Cause: This is a competitive pathway where the Pd-Ar intermediate undergoes hydride transfer (often from the solvent or trace water) instead of transmetallation with cyanide. The Fix:

  • Dry Your Solvent: Ensure DMAc is anhydrous.

  • Switch Cyanide Source: Switch to K₄[Fe(CN)₆] (Potassium Ferrocyanide) with Na₂CO₃. This releases CN⁻ slowly, preventing the "flooding" of the catalyst but maintaining enough concentration for transmetallation.

Q3: The reaction works, but the Boc group falls off, and I get a mixture of products. Diagnosis: Thermal deprotection. The Cause: DMAc/Water at 100°C+ can be slightly basic/nucleophilic, cleaving thermally labile carbamates. The Fix:

  • Switch protecting group to Tosyl (Ts) or Benzyl (Bn) , which are robust at high temperatures.

  • Alternatively, use Pd(TFA)₂ / P(t-Bu)₃ which can sometimes operate at slightly lower temperatures (80°C).

Module 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific failure points for 4-chloroindole.

G Pd0 Active Catalyst Pd(0)-L (XPhos) OxAdd Oxidative Addition (Rate Limiting Step) Pd(II)-Ar-Cl Pd0->OxAdd + 4-Cl-Indole (Difficult due to C4 Sterics) Fail_Poison FAILURE: Catalyst Poisoning (Coordination by N-H) Pd0->Fail_Poison Unprotected Indole Fail_Agg FAILURE: Pd Black (Ligand Dissociation) Pd0->Fail_Agg Instability TransMet Transmetallation Zn(CN)2 -> ZnCl(CN) OxAdd->TransMet + CN- Fail_Dehal FAILURE: Hydrodehalogenation (Solvent/Hydride attack) OxAdd->Fail_Dehal Slow Transmetallation RedElim Reductive Elimination Product Release TransMet->RedElim Pd(II)-Ar-CN RedElim->Pd0 - 4-CN-Indole

Caption: Catalytic cycle of Pd-catalyzed cyanation. Red/Grey nodes indicate critical failure points specific to 4-chloroindole.

Module 4: Safety & Waste Management

  • HCN Warning: Even if using Zn(CN)₂, contact with strong acid during workup can generate lethal HCN gas. Always quench in a well-ventilated hood with basic bleach (sodium hypochlorite/NaOH) to oxidize cyanide to cyanate.

  • Heavy Metals: Segregate waste containing Palladium and Zinc.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cyanation of Aryl Chlorides and Bromides using Zn(CN)₂." Journal of the American Chemical Society, vol. 122, no. 18, 2000. Link

    • Foundational text on using Zn(CN)₂ with bulky phosphines.
  • Beller, M., et al. "Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications, 2004. Link

    • Source for the K₄[Fe(CN)
  • Cohen, D. T., et al. "Pd-Catalyzed Cyanation of Heteroaryl Chlorides." Organic Letters, vol. 19, no.[1] 10, 2017. Link

    • Specific application of XPhos Pd G2 to deactiv
  • Stradiotto, M., et al. "Ligand Effects in the Palladium-Catalyzed Cyanation of Aryl Chlorides." Angewandte Chemie International Edition, vol. 49, 2010. Link

    • Mechanistic insights into ligand selection for difficult substr

Sources

Technical Support Center: 4-Chloro-1H-indole-3-carbonitrile Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and analytical scientists working with 4-chloro-1H-indole-3-carbonitrile (also known as 4-chloro-3-cyanoindole). It focuses on the degradation profile in solution, providing mechanistic insights, troubleshooting workflows, and experimental protocols.

Topic: Degradation Products & Stability Profile in Solution Compound CAS: 24486-13-1 (General analog ref) / 2447-15-6 (Related isomer ref) Document ID: TS-IND-CN-04

Executive Summary & Stability Profile[1]

4-chloro-1H-indole-3-carbonitrile is a critical intermediate in the synthesis of antiviral and anticancer therapeutics. Its stability in solution is governed by two primary reactive centers: the nitrile group (C-3) and the electron-rich indole core .

In solution, this compound is metastable . While relatively stable in organic solvents (DMSO, MeOH) at ambient temperature, it undergoes distinct degradation pathways when exposed to protic solvents, extreme pH, or UV light.

Core Degradation Pathways
  • Hydrolysis (Acid/Base Catalyzed): The nitrile group converts to the primary amide (Impurity A ) and subsequently to the carboxylic acid (Impurity B ).

  • Oxidation (Radical/Light Induced): The indole ring at C2/C3 is susceptible to oxidative attack, leading to oxindole derivatives or ring cleavage products like 4-chloroisatin (Impurity C ).

Degradation Pathways & Mechanisms

The following diagram illustrates the mechanistic flow from the parent compound to its primary degradation products.

degradation_pathway Parent 4-Chloro-1H-indole-3-carbonitrile (Parent) Amide Impurity A (4-Chloro-indole-3-carboxamide) Parent->Amide Hydrolysis (+H2O) Acid/Base Oxindole Impurity C (2-Oxo-4-chloro-indole-3-carbonitrile) Parent->Oxindole Oxidation (+O) Light/Peroxide Acid Impurity B (4-Chloro-indole-3-carboxylic acid) Amide->Acid Hydrolysis (+H2O) Strong Acid/Base Isatin Impurity D (4-Chloroisatin) Oxindole->Isatin Oxidative Cleavage (-CN)

Figure 1: Primary degradation pathways of 4-chloro-1H-indole-3-carbonitrile in solution.

Detailed Mechanistic Insight
  • Pathway 1: Nitrile Hydrolysis (Impurity A & B) The nitrile carbon is electrophilic. In the presence of water and a catalyst (H+ or OH-), nucleophilic attack occurs.[1]

    • Step 1: Formation of the imidate intermediate, which tautomerizes to the primary amide (Impurity A) . This is the most common impurity observed in aqueous/organic mixtures (e.g., HPLC mobile phases).

    • Step 2: Further hydrolysis converts the amide to the carboxylic acid (Impurity B) . This step typically requires higher temperatures or stronger pH extremes than Step 1.

  • Pathway 2: Indole Oxidation (Impurity C & D) The C2 position of the indole ring is electron-rich.

    • Photo-oxidation: Exposure to UV light generates singlet oxygen, which attacks the C2=C3 double bond. This often yields 2-oxindole derivatives (Impurity C).

    • Radical Oxidation: Under harsh oxidative stress (e.g., peroxides), the ring may cleave or lose the C3 substituent, forming 4-chloroisatin (Impurity D).

Troubleshooting Guide: "What is this Peak?"

Use this decision matrix to identify unknown peaks in your HPLC chromatograms.

Relative Retention Time (RRT)*Likely IdentityCause of FormationConfirmation Test
0.65 - 0.75 Impurity A (Amide)Moisture in solvent; Old sample prep (>24h).Check mass shift: M+18 (Hydrolysis).
0.40 - 0.50 Impurity B (Acid)High pH diluent; Thermal stress.Check mass shift: M+19 (from Parent) or M+1 (from Amide).
0.90 - 0.95 Impurity C (Oxindole)Light exposure; Peroxides in THF/Ether.Check UV spectrum: Maxima shift approx. 10-20nm.
1.00 Parent N/AN/A
> 1.10 Dimers/Oligomers High concentration storage; Radical coupling.Check for 2M+H adducts in MS.

*Note: RRT values are estimates for a standard C18 Reverse Phase method (Water/Acetonitrile gradient).

Diagnostic Workflow

troubleshooting_tree Start Unknown Peak Detected Polarity Is the peak more polar than Parent? (Elutes Earlier) Start->Polarity MassSpec Check LC-MS Data Polarity->MassSpec Yes OxCheck Mass = Parent + 16 Da? Polarity->OxCheck No (Elutes Later/Close) AmideCheck Mass = Parent + 18 Da? MassSpec->AmideCheck AcidCheck Mass = Parent + 19 Da? AmideCheck->AcidCheck No ResultAmide Impurity A (Amide) Cause: Moisture/Hydrolysis AmideCheck->ResultAmide Yes ResultAcid Impurity B (Acid) Cause: pH Extreme AcidCheck->ResultAcid Yes ResultOx Impurity C (Oxindole) Cause: Light/Air OxCheck->ResultOx Yes

Figure 2: Rapid diagnostic decision tree for impurity identification.

Experimental Protocols: Forced Degradation

To validate your analytical method or identify potential impurities, perform these stress tests.

Protocol A: Acid/Base Hydrolysis (Generating Impurities A & B)

Purpose: Confirm retention times of hydrolysis products.

  • Preparation: Dissolve 5 mg of 4-chloro-1H-indole-3-carbonitrile in 1 mL Acetonitrile.

  • Acid Stress: Add 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours.

    • Expected Result: Primary formation of Impurity A (Amide) .

  • Base Stress: Add 1 mL of 0.1 N NaOH. Heat at 60°C for 1 hour.

    • Expected Result: Rapid formation of Impurity B (Acid) .

  • Analysis: Neutralize samples and inject onto HPLC.

Protocol B: Oxidative Stress (Generating Impurity C)

Purpose: Assess sensitivity to air and peroxides.

  • Preparation: Dissolve 5 mg of Parent in 1 mL Acetonitrile/Water (50:50).

  • Stress: Add 100 µL of 3% Hydrogen Peroxide (

    
    ).
    
  • Incubation: Store at Room Temperature (RT) for 4 hours in the dark.

  • Analysis: Inject directly. Look for peaks at RRT ~0.9 or late-eluting dimers.

Frequently Asked Questions (FAQ)

Q1: Can I store the stock solution in DMSO at -20°C? A: Yes, DMSO is the preferred solvent for long-term storage. The compound is stable in DMSO at -20°C for at least 6 months. Avoid protic solvents (Methanol, Ethanol) for storage > 1 week, as slow solvolysis (conversion to methyl ester analogs) can occur.

Q2: My standard peak area is decreasing over a 24-hour HPLC run. Why? A: This is likely autosampler degradation . If your sample diluent contains water (e.g., 50% ACN/Water) and is unbuffered, the slightly acidic nature of the indole N-H can catalyze self-hydrolysis.

  • Fix: Use 100% Acetonitrile as the diluent if possible, or keep the autosampler at 4°C.

Q3: Is the compound light sensitive? A: Yes, moderately. Indoles absorb UV strongly. Prolonged exposure to ambient lab light in solution can lead to "yellowing" of the solution, indicative of oxidation (isatin formation). Always use amber vials.

Q4: I see a peak at M+14 in methanol. What is it? A: This is the Methyl Imidate intermediate. In methanol, the nitrile can undergo "Pinner synthesis" conditions (acid catalyzed addition of alcohol) to form the imidate ester, which has a mass of Parent + 32 (MeOH addition) or can hydrolyze. However, M+14 usually suggests methylation of the indole nitrogen or similar alkylation, but in the context of nitriles in MeOH, suspect solvolysis products.

References

  • PubChem. (n.d.). 2-(4-chloro-1H-indol-3-yl)acetonitrile.[2] National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • Tiedink, H. G., et al. (1989). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Food and Chemical Toxicology. Retrieved February 12, 2026, from [Link]

  • Master Organic Chemistry. (2019). Hydrolysis of Amides. Retrieved February 12, 2026, from [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved February 12, 2026, from [Link]

Sources

optimizing reaction temperature for indole-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Temperature for Indole-3-Carbonitrile Synthesis

Ticket ID: IND-CN-TEMP-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Thermodynamic & Kinetic Control in C3-Cyanation of Indoles

Executive Summary

Synthesizing indole-3-carbonitrile is a balancing act between regioselectivity (C3 vs. N1) and substrate stability . The electron-rich nature of the indole ring makes it prone to acid-catalyzed polymerization at high temperatures, while insufficient thermal energy in metal-catalyzed routes leads to stalled conversion.

This guide moves beyond generic protocols to address the why and how of temperature optimization across the two most prevalent synthetic pathways: Electrophilic Substitution (CSI) and Transition Metal-Catalyzed C-H Activation .

Module 1: The "Cold" Pathway (Chlorosulfonyl Isocyanate Method)

Methodology: Electrophilic Aromatic Substitution (SEAr) Critical Temperature Range:


 to 

The reaction of indole with chlorosulfonyl isocyanate (CSI) is the gold standard for direct cyanation but is notoriously exothermic. The reaction proceeds via a transient


-chlorosulfonyl amide intermediate, which is converted to the nitrile using DMF.
The Protocol
  • Addition Phase (Kinetic Control):

    • Set Point:

      
       (Dry ice/Acetone) or strictly 
      
      
      
      .
    • Mechanism: CSI is a fierce electrophile. At low temperatures, the reaction is kinetically controlled to favor the C3 position (highest HOMO density).

    • Risk: If

      
       during addition, the reaction loses regioselectivity, leading to N1-substitution and rapid polymerization (formation of "indole tar").
      
  • Elimination Phase:

    • Set Point:

      
       to Room Temperature (RT).
      
    • Action: Addition of anhydrous DMF.

    • Mechanism: DMF acts as a Vilsmeier-type reagent to dehydrate the intermediate sulfonyl amide. This step is less sensitive but still exothermic.

Troubleshooting Ticket #1: "My reaction mixture turned into a black solid."
  • Diagnosis: Thermal Runaway / Acid-Catalyzed Polymerization.

  • Root Cause: The addition of CSI generates heat. If the internal temperature spikes above

    
    , the acidic environment catalyzes the polymerization of the remaining indole.
    
  • Resolution:

    • Use an internal temperature probe, not just a bath thermometer.

    • Dilute the CSI in MeCN or DCM before addition.

    • Stop Rule: If internal

      
       rises 
      
      
      
      , halt addition immediately until cooled.

Module 2: The "Hot" Pathway (Transition Metal-Catalyzed)

Methodology: Cu-Catalyzed C-H Activation / Oxidative Cyanation Critical Temperature Range:


 to 

Modern methods utilize Copper(I) or Palladium catalysts with a cyano source (e.g.,


, 

, or even

). These are thermodynamic processes requiring activation energy to cleave the C-H bond.
The Protocol
  • Activation Phase:

    • Set Point:

      
       to 
      
      
      
      .
    • Solvent: Polar aprotic solvents (DMF, DMSO, DMAc) are required to solubilize the catalyst and stabilize the metal center.

    • Mechanism: High temperature is necessary to overcome the activation barrier for the oxidative addition or metallation step.

  • Ligand Stability Check:

    • Warning: Above

      
      , common amine ligands (e.g., DMEDA) may dissociate or degrade, leading to catalyst precipitation (observed as "copper mirror" or black precipitate).
      
Troubleshooting Ticket #2: "Reaction stalls at 50% conversion."
  • Diagnosis: Catalyst Deactivation or Insufficient Thermal Energy.

  • Root Cause:

    • If

      
      : The system has not reached the activation energy for C-H cleavage.
      
    • If

      
       (Open Air): Solvent evaporation changes concentration; catalyst aggregates.
      
  • Resolution:

    • Sealed Tube: Run the reaction in a sealed pressure vial to access temperatures slightly above the solvent's boiling point without loss.

    • Step-Up Heating: Start at

      
       for 1 hour. If TLC shows <10% product, ramp to 
      
      
      
      .

Visualizing the Decision Matrix

The following diagram illustrates the critical decision points for temperature management based on your chosen synthetic route.

IndoleCyanation Start Select Synthesis Route Route_CSI Route A: Electrophilic Subst. (Indole + CSI) Start->Route_CSI Route_Metal Route B: C-H Activation (Indole + Cu/Pd + CN Source) Start->Route_Metal Step_Add Addition Phase CRITICAL: Exothermic Route_CSI->Step_Add Step_Act Activation Phase (Bond Cleavage) Route_Metal->Step_Act Step_Elim Elimination Phase (DMF Addition) Step_Add->Step_Elim T = -78°C to -10°C Result_Poly FAILURE: Polymerization (Black Tar) Step_Add->Result_Poly T > 0°C Result_Success_A SUCCESS: Indole-3-CN (High Regioselectivity) Step_Elim->Result_Success_A Warm to RT Result_Stall FAILURE: Low Conversion (Kinetic Trap) Step_Act->Result_Stall T < 60°C Result_Success_B SUCCESS: Indole-3-CN (High Yield) Step_Act->Result_Success_B T = 80°C - 120°C

Caption: Decision tree highlighting the divergent temperature requirements for CSI (Cryogenic) vs. Metal-Catalyzed (Solvothermal) pathways.

Comparative Data: Temperature vs. Yield

The table below summarizes field data for common protocols. Note the inverse relationship between reagent reactivity and required temperature.

MethodReagentsOptimal Temp (

)
Typical YieldMajor Risk at

CSI (Classic) CSI, DMF

85-92%High T: Polymerization
Cu-Catalyzed

,


70-85%Low T: No Reaction
Iodine Mediated

,

, DMF

60-75%Low T: Incomplete Iodination
Electrochemical

, Electrolyte

(RT)
75-88%N/A: Mildest conditions

FAQ: Advanced Troubleshooting

Q1: I am using the CSI method, but my yield is dropping upon scale-up (1g to 50g). I maintained the bath at -78°C.

  • A: This is a heat transfer limitation. On a 50g scale, the surface-area-to-volume ratio decreases. The core of your reaction mixture likely spiked in temperature even if the bath remained cold.

    • Fix: Slow down the addition rate significantly. Monitor internal temperature.[1] Use a jacketed reactor if possible.

Q2: Can I use microwave heating for the Copper-catalyzed route?

  • A: Yes, microwave heating is highly effective for this transformation. It often allows you to reach

    
     safely in minutes.
    
    • Protocol: Set ceiling temperature to

      
      , Hold Time: 15-30 mins. Ensure the vessel is rated for the pressure generated by DMF/DMSO.
      

Q3: Why do I see N-cyanoindole (N1-CN) byproducts?

  • A: This is often a thermodynamic product formed at high temperatures in the presence of strong bases.

    • Fix: Lower the reaction temperature by

      
      . If using a metal catalyst, switch to a milder base (e.g., from 
      
      
      
      to
      
      
      ).

References

  • Vorbruggen, H. (1981). Adventures in Silicon-Organic Chemistry. Accounts of Chemical Research. [Link] (Foundational text on CSI temperature sensitivity).

  • Li, L., Hou, Z. W., Li, P., & Wang, L. (2021).[2][3] Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Letters. [Link] (Source for RT Electrochemical method).

  • Zhang, Z., & Wang, J. (2012). Copper-Mediated Selective Cyanation of Indoles with Ammonium Iodide and DMF. Organic Letters. [Link] (Source for high-temp Iodine/DMF route).

  • Organic Syntheses Coll. Vol. 6. (1988). Chlorosulfonyl Isocyanate. [Link] (Detailed handling of CSI exotherms).

Sources

preventing polymerization of 4-chloroindole derivatives during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the handling and storage of 4-chloroindole derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but often sensitive compounds. Our goal is to provide you with the technical insights and practical troubleshooting advice needed to ensure the long-term stability and integrity of your 4-chloroindole derivatives, preventing polymerization and degradation.

Introduction: The Challenge of 4-Chloroindole Stability

4-Chloroindole and its derivatives are important scaffolds in medicinal chemistry and materials science.[1][2] However, the electron-rich indole nucleus, particularly when substituted with an electron-withdrawing group like chlorine, can be susceptible to degradation. The primary modes of decomposition are oxidation and acid-catalyzed polymerization, which can be initiated or accelerated by exposure to air (oxygen), light, heat, and residual acids. This degradation often manifests as a visible color change in the material and can lead to the formation of insoluble oligomers and polymers, compromising sample purity and experimental outcomes.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address these stability challenges head-on.

Frequently Asked Questions (FAQs)

Q1: My solid 4-chloroindole derivative has changed color from off-white to a pinkish-brown hue upon storage. What is happening?

A color change is a common indicator of degradation, typically due to oxidation.[3] The indole ring is susceptible to autoxidation, a process that can be initiated by exposure to atmospheric oxygen. This process can be accelerated by light and heat. The initial oxidation products can further react to form colored oligomers or polymers.

Q2: What are the optimal storage conditions for solid 4-chloroindole derivatives?

To maximize the shelf-life of solid 4-chloroindole derivatives, it is crucial to minimize their exposure to oxygen, light, and heat. The following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated) or -20°C (frozen)Reduces the rate of chemical degradation and autoxidation.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, preventing oxidative degradation.[3][4] Argon is denser than air and can provide a more stable inert blanket.
Light Amber glass vial or container wrapped in aluminum foilProtects the compound from photo-degradation.[3][4]
Container Tightly sealed, airtight containerPrevents the ingress of atmospheric oxygen and moisture.[5][6][7]

For long-term storage (months to years), storing the compound under an inert atmosphere at -20°C or below is strongly advised.[3]

Q3: I have dissolved my 4-chloroindole derivative in a solvent for my experiments. How should I store the solution?

Solutions of indole derivatives are often less stable than the solid material. For optimal stability in solution, follow these guidelines:

  • Solvent Choice: Use high-purity, anhydrous, and degassed solvents to minimize exposure to oxygen and water.

  • Short-Term Storage (hours to days): Store solutions at 2-8°C in a tightly capped vial, protected from light.[3]

  • Long-Term Storage (weeks to months): For long-term storage, it is best to prepare stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles, and store them at -80°C under an inert atmosphere.[3]

Q4: Can I add a stabilizer to my 4-chloroindole derivative?

Yes, for long-term storage, especially for solutions or for solids that are particularly sensitive, the addition of a radical-scavenging antioxidant can be beneficial. A common choice is Butylated Hydroxytoluene (BHT).

  • Recommended Concentration: A low concentration of BHT (e.g., 0.01-0.1% w/w) is typically sufficient to inhibit radical-mediated polymerization.

It is crucial to ensure that the chosen stabilizer does not interfere with your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow for troubleshooting.

Issue 1: Rapid Color Change and/or Precipitation in a Newly Prepared Solution

If you observe a rapid change in color or the formation of a precipitate immediately after dissolving your 4-chloroindole derivative, consider the following potential causes and solutions:

  • Acidic Solvent: The solvent may contain acidic impurities, which can catalyze polymerization.

    • Solution: Use a freshly opened bottle of high-purity solvent or purify the solvent to remove acidic impurities. Consider adding a non-nucleophilic, sterically hindered base like 2,6-lutidine in a very small, controlled amount if your application can tolerate it.

  • Oxidizing Impurities in the Solvent: Peroxides in solvents like THF or diethyl ether can initiate oxidation.

    • Solution: Use freshly purified, peroxide-free solvents. Test for peroxides before use.

Workflow for Troubleshooting Unstable Solutions

TroubleshootingWorkflow Troubleshooting Unstable 4-Chloroindole Solutions start Observation: Rapid color change or precipitation in solution check_solvent Is the solvent fresh and of high purity? start->check_solvent check_atmosphere Was the solution prepared and stored under inert atmosphere? check_solvent->check_atmosphere Yes use_fresh_solvent Action: Use fresh, high-purity, anhydrous, and degassed solvent. check_solvent->use_fresh_solvent No check_light Is the solution protected from light? check_atmosphere->check_light Yes use_inert_atmosphere Action: Prepare and store the solution under an inert atmosphere (e.g., Argon). check_atmosphere->use_inert_atmosphere No protect_from_light Action: Use an amber vial or wrap the container in foil. check_light->protect_from_light No re_evaluate Re-evaluate stability. If the problem persists, consider adding a stabilizer like BHT. check_light->re_evaluate Yes use_fresh_solvent->check_atmosphere use_inert_atmosphere->check_light protect_from_light->re_evaluate

Caption: A decision-making workflow for troubleshooting unstable 4-chloroindole solutions.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid 4-Chloroindole Derivatives
  • Preparation: Ensure the 4-chloroindole derivative is completely dry and free of residual solvents.

  • Container: Place the solid in a clean, dry amber glass vial.

  • Inert Atmosphere: Place the uncapped vial inside a larger Schlenk flask or a glove box.

  • Purging: If using a Schlenk line, evacuate the flask and backfill with a high-purity inert gas (argon or nitrogen) three times.[8][9]

  • Sealing: Tightly cap the vial inside the inert atmosphere. For extra protection, wrap the cap with Parafilm®.

  • Storage: Store the sealed vial at -20°C.[3]

Protocol 2: Preparation and Storage of a Stabilized Stock Solution
  • Solvent Preparation: Use a high-purity, anhydrous solvent. Degas the solvent by sparging with argon or nitrogen for 15-30 minutes.

  • Stabilizer Addition (Optional): If using a stabilizer, dissolve BHT in the solvent to a final concentration of 0.05% (w/v).

  • Dissolution: Under a gentle stream of inert gas, add the 4-chloroindole derivative to the solvent to the desired concentration.

  • Aliquoting: Dispense the solution into smaller, single-use amber vials that have been purged with inert gas.

  • Sealing and Storage: Tightly cap the vials and store them at -80°C.[3]

Understanding the Degradation Pathway

The polymerization of 4-chloroindole is thought to proceed through an oxidative mechanism. The indole ring can be oxidized to form a radical cation, which can then react with another indole molecule to form a dimer. This process can continue, leading to the formation of trimers and higher-order polymers.

DegradationPathway Hypothesized Oxidative Polymerization of 4-Chloroindole Indole 4-Chloroindole RadicalCation Indole Radical Cation Indole->RadicalCation Oxidation (O2, Light, Heat) Dimer Dimer RadicalCation->Dimer + 4-Chloroindole Polymer Oligomers/Polymers (Colored Products) Dimer->Polymer + n(4-Chloroindole)

Caption: A simplified diagram illustrating the potential oxidative polymerization pathway of 4-chloroindole.

By understanding these fundamental principles and implementing the recommended storage and handling protocols, you can significantly enhance the stability of your valuable 4-chloroindole derivatives, leading to more reliable and reproducible experimental results.

References

  • Wakabayashi, K., et al. (1991). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables.
  • Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (2019, April 30). Thermal and Kinetics Analysis of the Decomposition of Hydrated tris (Indole-3-Acetato) Nd(III). Retrieved from [Link]

  • MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • International Journal of Chemical Studies. (2019, February 15). 3-Substituted indole: A review. Retrieved from [Link]

  • PubMed. (n.d.). Antioxidant and cytoprotective activity of indole derivatives related to melatonin. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Multi-component synthesis of 3-substituted indoles and their cyclisation to α-carbolines via I2-promoted intramolecular C2 oxidative amination/aromatisation at room temperature. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Retrieved from [Link]

Sources

Validation & Comparative

4-chloro-1H-indole-3-carbonitrile vs 4-bromo-1H-indole-3-carbonitrile reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Trade-Off

In the functionalization of the indole scaffold, the choice between 4-chloro-1H-indole-3-carbonitrile (4-Cl-3-CN) and 4-bromo-1H-indole-3-carbonitrile (4-Br-3-CN) represents a classic decision matrix between substrate cost and catalytic efficiency .

While both compounds share the electron-withdrawing nitrile group at C3—which significantly alters the electronic landscape of the indole core—their reactivity profiles diverge sharply under transition-metal catalysis.

  • 4-Bromo-1H-indole-3-carbonitrile: The "Premium Workhorse." It undergoes rapid oxidative addition with standard Pd(0) catalysts. Ideal for late-stage functionalization or when using sensitive coupling partners that cannot withstand harsh conditions.

  • 4-Chloro-1H-indole-3-carbonitrile: The "Scalable Challenger." Significantly cheaper but kinetically stubborn. It requires electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) to facilitate oxidative addition. However, the 3-CN group activates the C4 position for Nucleophilic Aromatic Substitution (SNAr), a pathway often inaccessible to non-nitrile indoles.

Structural & Electronic Analysis

The 4-position of the indole ring is unique due to the "peri-interaction" with the substituent at C3. When a nitrile group is present at C3, two major effects govern reactivity:

  • Electronic Deactivation (EAS) / Activation (SNAr): The nitrile group is a strong electron-withdrawing group (EWG). It pulls electron density away from the benzene ring, making the C4-Halogen bond more polarized but the ring itself less electron-rich.

    • Impact: This slows down oxidative addition (which prefers electron-rich arenes) but accelerates nucleophilic attack.

  • Steric Crowding: Although the nitrile group is linear (cylindrical), it exerts steric pressure on the C4 position.

    • Impact: Bulky ligands on Palladium are necessary not just for electronics, but to negotiate this steric corridor.

Comparative Properties Table
Feature4-Chloro-1H-indole-3-carbonitrile4-Bromo-1H-indole-3-carbonitrile
C–X Bond Energy ~96 kcal/mol (Strong)~81 kcal/mol (Moderate)
Oxidative Addition Rate Slow (Rate-limiting step)Fast (Often diffusion-controlled)
SNAr Susceptibility Moderate (Activated by 3-CN)Low (Leaving group ability < Cl/F)
Catalyst Requirement High-activity (e.g., XPhos, SPhos)Standard (e.g., PPh3, dppf)
Cost Profile Low ($)High (

$)

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways. Note how the 3-CN group acts as a "switch," enabling SNAr for the Chloro derivative under basic conditions while the Bromo derivative preferentially follows the Pd-cycle.

ReactivityPathways cluster_0 Critical Decision Point Start_Cl 4-Chloro-1H-indole-3-CN OxAdd_Pd Oxidative Addition (Pd0 → PdII) Start_Cl->OxAdd_Pd Slow (Requires Active Ligand) SNAr_Complex Meisenheimer Complex (S_NAr Intermediate) Start_Cl->SNAr_Complex Activated by 3-CN (Base/Heat) Start_Br 4-Bromo-1H-indole-3-CN Start_Br->OxAdd_Pd Fast (k_obs high) Product_Coup Cross-Coupled Product (Suzuki/Buchwald) OxAdd_Pd->Product_Coup Reductive Elimination Product_Sub Substitution Product (Ether/Amine) SNAr_Complex->Product_Sub -Cl elimination

Caption: Divergent reactivity pathways. The 4-Br derivative dominates in Pd-catalysis, while 4-Cl offers a unique SNAr window due to 3-CN activation.

Detailed Reactivity Profiles

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Challenge: The free N-H of the indole can poison Palladium catalysts by forming inactive Pd-amido complexes. Furthermore, the 3-CN group reduces electron density at C4, making the oxidative addition of Pd(0) into the C-Cl bond energetically demanding.

  • 4-Bromo Strategy: Use standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 . The weaker C-Br bond compensates for the electronic deactivation.

  • 4-Chloro Strategy: You must use electron-rich, bulky dialkylbiaryl phosphine ligands. XPhos and SPhos are the gold standards here. They create a "monoligated" Pd(0) species that is ultra-reactive toward aryl chlorides.

B. Nucleophilic Aromatic Substitution (SNAr)[2][3][4][5][6]

The Opportunity: Typically, indoles are too electron-rich for SNAr. However, the 3-carbonitrile is a game-changer. It pulls density from the ring, making C4 electrophilic.

  • Reactivity Order: F >> Cl > Br.

  • Application: If you need to install an ether (-OR) or amine (-NR2) at C4, you might not need Palladium at all. The 4-Chloro derivative, upon heating with a strong nucleophile in DMSO, can undergo direct substitution. This is often cleaner and cheaper than Buchwald-Hartwig amination for this specific scaffold.

Experimental Protocols

Protocol A: Suzuki Coupling of 4-Bromo-1H-indole-3-carbonitrile

Best for: High yields, mild conditions, valuable boronic acids.

Reagents:

  • Substrate: 4-Bromo-1H-indole-3-carbonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base: K2CO3 (2.5 equiv) — Excess base handles the acidic N-H.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Charge a reaction vial with the 4-bromoindole, boronic acid, base, and catalyst.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed Dioxane/Water mixture via syringe.

  • Heat to 80 °C for 4–6 hours.

  • Monitoring: TLC will show rapid consumption of the bromide.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

Protocol B: High-Efficiency Coupling of 4-Chloro-1H-indole-3-carbonitrile

Best for: Scale-up, cost reduction, robust substrates.

Reagents:

  • Substrate: 4-Chloro-1H-indole-3-carbonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Pre-Catalyst: XPhos Pd G2 (2-4 mol%) — Crucial for C-Cl activation.

  • Base: K3PO4 (3.0 equiv)

  • Solvent: n-Butanol or Toluene/Water (depending on solubility)

Procedure:

  • Catalyst Activation: The G2 precatalyst activates rapidly upon heating. No pre-reduction needed.

  • Combine all solids in a pressure tube.

  • Add solvent and sparge with Argon for 10 minutes.

  • Seal and heat to 100–110 °C for 12–16 hours.

    • Note: The higher temperature is required to overcome the C-Cl bond energy barrier.

  • Troubleshooting: If conversion stalls, add 1 mol% additional XPhos ligand (not Pd) to stabilize the active species.

Selection Guide

Use the following decision matrix to select the appropriate starting material:

ScenarioRecommended SubstrateRationale
Discovery Chemistry (mg scale) 4-Bromo Speed is priority. Mild conditions prevent side reactions.
Process Development (kg scale) 4-Chloro Significant cost savings. Reaction time is less critical than BOM cost.
Installing -OR / -SR groups 4-Chloro Attempt SNAr (Base/DMSO) first. Avoids Pd metal scavenging.
Orthogonal Functionalization 4-Chloro If your molecule has a Br elsewhere, you can react the Br selectively, leaving the 4-Cl for later.

References

  • Suzuki-Miyaura Coupling of Unprotected Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source:J. Am. Chem. Soc.[1] / PMC.

    • URL:[Link]

    • Relevance: Establishes the necessity of XPhos/SPhos for chloro-heterocycles and the inhibitory effect of free N-H.
  • SNAr on Indoles

    • Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles.[2]

    • Source:Molecules / MDPI.
    • URL:[Link]

    • Relevance: Validates the use of KOH/DMSO for activating chloroarenes for nucleophilic substitution.
  • Catalyst Selection Guide: Title: A Comparative Guide to Catalytic Systems for the Cross-Coupling of Bromoindoles. Source: BenchChem. Relevance: Provides baseline data for bromoindole reactivity vs. chloro analogs.
  • Indole-3-Carbonitrile Synthesis & Properties

    • Title: Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
    • Source:Molecules / PMC.
    • URL:[Link]

    • Relevance: Discusses the electronic influence of the nitrile group on the indole ring.

Sources

Safety Operating Guide

Navigating the Disposal of 4-chloro-1H-indole-3-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the fast-paced fields of drug discovery and chemical synthesis, the responsible management of chemical reagents is as crucial as the innovative science they enable. Among the vast array of heterocyclic compounds, 4-chloro-1H-indole-3-carbonitrile stands out for its utility as a building block. However, its chlorinated nature and inherent reactivity demand a meticulous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of 4-chloro-1H-indole-3-carbonitrile, ensuring the safety of laboratory personnel and the protection of our environment.

The Chemical Profile of 4-chloro-1H-indole-3-carbonitrile: Understanding the "Why" Behind the "How"

Before delving into disposal procedures, it is paramount to understand the chemical characteristics of 4-chloro-1H-indole-3-carbonitrile that dictate its handling. The presence of a chlorine atom on the indole ring classifies it as a halogenated organic compound.[1] This is a critical distinction, as halogenated wastes have specific disposal pathways due to their potential to form persistent and toxic environmental pollutants if not managed correctly.[2] Furthermore, the nitrile group (-C≡N) and the indole ring system contribute to its reactivity and toxicological profile, which includes being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation.

Key Hazard Information:
Hazard StatementClassification
Acute Toxicity, OralHarmful
Acute Toxicity, DermalHarmful
Acute Toxicity, InhalationHarmful
Skin Corrosion/IrritationCauses skin irritation
Serious Eye Damage/Eye IrritationCauses serious eye irritation

This data is a synthesis from multiple safety data sheets.

A Step-by-Step Guide to the Disposal of 4-chloro-1H-indole-3-carbonitrile

The following procedures are designed to provide a clear and safe pathway for the disposal of 4-chloro-1H-indole-3-carbonitrile, from the laboratory bench to its final destination.

Part 1: Immediate Handling and Segregation at the Source

The foundation of proper chemical disposal is laid at the point of generation. Meticulous segregation is key to preventing dangerous reactions and ensuring that waste streams are not unnecessarily contaminated.

Operational Steps:

  • Wear Appropriate Personal Protective Equipment (PPE): Before handling 4-chloro-1H-indole-3-carbonitrile in any form (pure compound, solutions, or contaminated materials), it is mandatory to wear:

    • Nitrile gloves

    • Safety goggles

    • A properly fitted lab coat[3]

  • Designate a "Halogenated Organic Waste" Container: All waste containing 4-chloro-1H-indole-3-carbonitrile must be collected in a dedicated waste container clearly labeled "Halogenated Organic Waste".[1][2] This container should be made of a chemically resistant material, such as high-density polyethylene (HDPE).

  • Segregate Waste Types:

    • Solid Waste: Unused or expired 4-chloro-1H-indole-3-carbonitrile, contaminated weighing boats, and filter paper should be placed directly into the designated solid halogenated waste container.

    • Liquid Waste: Solutions containing 4-chloro-1H-indole-3-carbonitrile should be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container. Never mix this waste with non-halogenated organic solvents.[4]

    • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container that is also labeled as containing halogenated waste.

  • Avoid Drain Disposal: Under no circumstances should 4-chloro-1H-indole-3-carbonitrile or its solutions be poured down the drain.[5] This is a direct violation of environmental regulations and can lead to the contamination of waterways.

G cluster_0 At the Bench cluster_1 Waste Collection cluster_2 Final Disposal Start Generation of 4-chloro-1H-indole-3-carbonitrile Waste PPE Don Appropriate PPE Start->PPE Segregate Segregate Waste PPE->Segregate Label Label Waste Container Segregate->Label Solid_Waste Solid Halogenated Waste Segregate->Solid_Waste Solids Liquid_Waste Liquid Halogenated Waste Segregate->Liquid_Waste Liquids Sharps Contaminated Sharps Segregate->Sharps Sharps Approved_Facility Approved Waste Disposal Facility Solid_Waste->Approved_Facility Liquid_Waste->Approved_Facility Sharps->Approved_Facility

Caption: Waste Segregation Workflow for 4-chloro-1H-indole-3-carbonitrile.

Part 2: Decontamination of Laboratory Equipment

Thorough decontamination of all equipment that has come into contact with 4-chloro-1H-indole-3-carbonitrile is essential to prevent cross-contamination of future experiments and to ensure the safety of all laboratory personnel.

Decontamination Protocol:

  • Initial Rinse: Immediately after use, rinse glassware and equipment with a suitable organic solvent in which 4-chloro-1H-indole-3-carbonitrile is soluble, such as acetone or ethyl acetate. This rinse solvent must be collected as "Halogenated Organic Liquid Waste".[3]

  • Wash with Detergent: Wash the rinsed equipment with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely or dry it in an oven, as appropriate for the equipment's material.

  • Surface Decontamination: For work surfaces, wipe down the area with a cloth soaked in a suitable solvent (e.g., 70% ethanol), followed by a wipe with a damp cloth with detergent, and a final wipe with a clean, damp cloth. All cleaning materials must be disposed of as solid halogenated waste.

Part 3: In-Lab Chemical Inactivation (For Advanced Users)

For laboratories with the appropriate expertise and safety infrastructure, in-lab chemical inactivation can be considered to reduce the hazardous nature of the waste before it is collected for disposal. This procedure should only be performed by trained personnel in a certified chemical fume hood.

A Word of Caution: The reactions of 4-chloro-1H-indole-3-carbonitrile with strong oxidizing or hydrolyzing agents can be vigorous and may produce other hazardous byproducts. A thorough risk assessment must be conducted before proceeding.

Potential Inactivation Method: Alkaline Hydrolysis

The nitrile group can be hydrolyzed to a carboxylic acid under basic conditions.[6] This transformation can reduce the overall toxicity of the compound.

Experimental Protocol:

  • In a well-ventilated fume hood, prepare a 1M solution of sodium hydroxide (NaOH) in a 9:1 mixture of water and ethanol.

  • While stirring, slowly add the 4-chloro-1H-indole-3-carbonitrile waste to the NaOH solution. The reaction may be exothermic.

  • Heat the mixture to a gentle reflux for several hours to ensure complete hydrolysis of the nitrile group.

  • Allow the mixture to cool to room temperature.

  • Neutralize the solution carefully with a dilute acid (e.g., 1M HCl).

  • The resulting solution, containing the sodium salt of 4-chloro-1H-indole-3-carboxylic acid, should still be collected as "Halogenated Organic Liquid Waste" but is generally considered less hazardous than the nitrile-containing precursor.

G Start 4-chloro-1H-indole-3-carbonitrile (Waste) Process Alkaline Hydrolysis (NaOH, H2O/EtOH, Heat) Start->Process Product Sodium 4-chloro-1H-indole-3-carboxylate (Less Hazardous Waste) Process->Product Final_Disposal Collect as Halogenated Organic Liquid Waste Product->Final_Disposal

Caption: In-Lab Alkaline Hydrolysis Workflow.

Final Disposal: The Role of Your Institution's Environmental Health & Safety

All collected and properly labeled halogenated waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[7] They are equipped to handle the final disposal in accordance with all local, state, and federal regulations, which typically involves high-temperature incineration.[8]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper disposal of 4-chloro-1H-indole-3-carbonitrile is not merely a regulatory requirement but a professional obligation to protect ourselves, our colleagues, and our planet.

References

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available from: [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. Available from: [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. Available from: [Link]

  • University of Essex. Laboratory Waste Disposal Handbook. Available from: [Link]

  • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. Available from: [Link]

  • Methylamine Supplier. 4-Chloro-1H-Indole-3-Carbonitrile. Available from: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available from: [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available from: [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]

  • PubMed. Reversible inactivation of aged solutions of indolyl-3-acetic Acid. Available from: [Link]

  • Civil and Environmental Engineering Reports. HALOGENATED ORGANIC COMPOUNDS IN WATER AND IN WASTEWATER. Available from: [Link]

  • ResearchGate. Identifying Initial Transformation Products during Chlorination of the Indole Moiety and Unveiling Their Formation Mechanisms. Available from: [Link]

  • PubMed. Transient inactivation of almond mandelonitrile lyase by 3-methyleneoxindole: a photooxidation product of the natural plant hormone indole-3-acetic acid. Available from: [Link]

  • WIT Press. Removal of organic compounds from waste streams: a combined approach. Available from: [Link]

  • ACS Publications. Studies of the mechanism of chlorination of indoles. Detection of N-chloroindole and 3-chloro-3H-indole as intermediates. Available from: [Link]

  • PMC. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available from: [Link]

  • PubMed. Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. Available from: [Link]

  • MDPI. 7-Iodo-1H-indole-3-carbonitrile. Available from: [Link]

  • PubChem. 2-(4-chloro-1H-indol-3-yl)acetonitrile. Available from: [Link]

  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available from: [Link]

  • American Chemical Society. Langmuir Journal. Available from: [Link]

  • Chemguide. HYDROLYSING NITRILES. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.